Rp-8-pCPT-cGMPS
Description
The exact mass of the compound this compound is 604.1094397 g/mol and the complexity rating of the compound is 845. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
9-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-8-(4-chlorophenyl)sulfanyl-1H-purin-6-one;N,N-diethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN5O6PS2.C6H15N/c17-6-1-3-7(4-2-6)31-16-19-9-12(20-15(18)21-13(9)24)22(16)14-10(23)11-8(27-14)5-26-29(25,30)28-11;1-4-7(5-2)6-3/h1-4,8,10-11,14,23H,5H2,(H,25,30)(H3,18,20,21,24);4-6H2,1-3H3/t8-,10-,11-,14-,29?;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOYZBYGWGWWTD-OZOPYAHTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC.C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=C(C=C5)Cl)O)OP(=S)(O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC.C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=C(C=C5)Cl)O)OP(=S)(O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClN6O6PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432128 | |
| Record name | Rp-8-[(4-Chlorophenyl)thio]-cGMPS triethylammonium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
605.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
276696-61-8 | |
| Record name | Rp-8-[(4-Chlorophenyl)thio]-cGMPS triethylammonium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Rp-8-pCPT-cGMPS
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rp-8-pCPT-cGMPS, or (Rp)-8-(para-Chlorophenylthio)guanosine-3',5'-cyclic monophosphorothioate, is a potent and selective inhibitor of cGMP-dependent protein kinase (PKG). Its high lipophilicity allows for excellent cell membrane permeability, making it a valuable tool for both in vitro and in vivo studies of cGMP signaling pathways. This document provides a comprehensive overview of the mechanism of action of this compound, including its primary inhibitory effects on PKG isoforms, its selectivity profile, and its interactions with other cellular targets such as cyclic nucleotide-gated (CNG) channels. Detailed experimental protocols and quantitative data are presented to facilitate its application in research and drug development.
Primary Mechanism of Action: Competitive Inhibition of cGMP-Dependent Protein Kinase (PKG)
The principal mechanism of action of this compound is the competitive inhibition of cGMP-dependent protein kinase (PKG).[1][2][3][4] As a cGMP analog, it binds to the cGMP binding sites on the regulatory domain of PKG, thereby preventing the binding of endogenous cGMP and subsequent activation of the kinase.[1] This inhibitory action has been demonstrated across the major isoforms of PKG.
Quantitative Inhibition Data
The inhibitory potency of this compound against various PKG isoforms has been quantified through in vitro kinase assays. The inhibition constants (Ki) are summarized in the table below.
| Target Enzyme | Ki (µM) | Reference |
| cGMP-dependent protein kinase (general) | 0.5 | [1][2][3][4] |
| PKG Iα | 0.5 | |
| PKG Iβ | 0.45 | |
| PKG II | 0.7 |
Signaling Pathway Diagram
The following diagram illustrates the inhibitory effect of this compound on the canonical cGMP/PKG signaling pathway.
Caption: Inhibition of the cGMP/PKG signaling pathway by this compound.
Selectivity Profile
This compound exhibits a high degree of selectivity for PKG over other cyclic nucleotide-dependent enzymes.
cAMP-Dependent Protein Kinase (PKA)
Studies have shown that this compound does not affect the activity of cAMP-dependent protein kinase (PKA).[1] In experiments using intact human platelets, this compound antagonized the activation of PKG by 8-pCPT-cGMP without impacting PKA-mediated effects.[1]
cGMP-Regulated Phosphodiesterases (PDEs)
This compound has been observed to not interfere with the function of cGMP-regulated phosphodiesterases.[1] This is a critical feature, as it ensures that observed cellular effects are due to the direct inhibition of PKG and not a result of altered cGMP hydrolysis.
Effects on Cyclic Nucleotide-Gated (CNG) Channels
In addition to its primary role as a PKG inhibitor, this compound has been shown to act as an agonist for certain cyclic nucleotide-gated (CNG) channels. This dual activity is an important consideration in experimental design, as it can lead to effects independent of PKG inhibition in tissues where CNG channels are expressed, such as the retina.
Experimental Protocols
In Vitro PKG Inhibition Assay
This protocol is based on the methodology described by Butt et al. (1994) for determining the Ki of this compound.
-
Enzyme: Purified cGMP-dependent protein kinase.
-
Substrate: Kemptide (LRRASLG).
-
Reaction Buffer: 50 mM MES, pH 6.9, 10 mM Mg-acetate, 1 mM IBMX, 0.2 mM [γ-³²P]ATP.
-
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, purified PKG, and varying concentrations of this compound.
-
Pre-incubate the mixture for 5 minutes at 30°C.
-
Initiate the reaction by adding the substrate, kemptide.
-
Incubate for 10 minutes at 30°C.
-
Terminate the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using liquid scintillation counting.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Analysis of PKG Activity in Intact Cells (Human Platelets)
This protocol is adapted from the study by Butt et al. (1994) demonstrating the effect of this compound in a cellular context.
-
Cell Type: Washed human platelets.
-
Stimulus: 8-pCPT-cGMP (a cell-permeable cGMP analog and PKG activator).
-
Inhibitor: this compound.
-
Procedure:
-
Prepare a suspension of washed human platelets and pre-incubate with varying concentrations of this compound or vehicle control.
-
Stimulate the platelets with 8-pCPT-cGMP to activate PKG.
-
Lyse the platelets and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose membrane.
-
Probe the membrane with antibodies specific for a known PKG substrate (e.g., VASP-P) to assess the level of phosphorylation.
-
Visualize the results using an appropriate detection method (e.g., chemiluminescence).
-
A reduction in the phosphorylation of the PKG substrate in the presence of this compound indicates its inhibitory activity in intact cells.
-
Experimental Workflow Diagram
Caption: Workflow for assessing the inhibitory activity of this compound.
Conclusion
This compound is a well-characterized, potent, and selective competitive inhibitor of cGMP-dependent protein kinase. Its utility is enhanced by its cell permeability and resistance to phosphodiesterase degradation. While its primary mechanism of action is the inhibition of PKG, researchers should be mindful of its agonistic effects on CNG channels in relevant experimental systems. The data and protocols provided in this guide serve as a comprehensive resource for the effective application of this compound in the study of cGMP signaling.
References
The Role of Rp-8-pCPT-cGMPS in cGMP Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclic guanosine monophosphate (cGMP) is a ubiquitous second messenger that plays a critical role in a myriad of physiological processes, including vasodilation, platelet aggregation, neuronal signaling, and immune responses. The cGMP-dependent protein kinases (PKG) are key effectors in the cGMP signaling cascade. Understanding the precise role of PKG in these pathways has been greatly facilitated by the development of specific pharmacological tools. This technical guide provides an in-depth overview of Rp-8-pCPT-cGMPS, a potent and selective inhibitor of PKG. We will delve into its mechanism of action, summarize key quantitative data, provide detailed experimental protocols for its use, and illustrate its role within the broader cGMP signaling network through pathway and workflow diagrams. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating cGMP-mediated cellular processes.
Introduction to the cGMP Signaling Pathway
The canonical nitric oxide (NO)/cGMP signaling pathway is initiated by the production of NO by nitric oxide synthases (NOS). NO, a gaseous signaling molecule, diffuses across cell membranes and activates soluble guanylate cyclase (sGC). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. The downstream effects of cGMP are primarily mediated through three classes of effector proteins: cGMP-dependent protein kinases (PKG), cGMP-gated cation channels, and cGMP-regulated phosphodiesterases (PDEs) that degrade cyclic nucleotides.
PKG, a serine/threonine protein kinase, is a major downstream target of cGMP.[1] Upon binding of cGMP to its regulatory domain, PKG undergoes a conformational change that activates its catalytic domain, leading to the phosphorylation of a wide array of substrate proteins. This phosphorylation cascade ultimately brings about diverse cellular responses such as smooth muscle relaxation, inhibition of platelet aggregation, and modulation of synaptic plasticity.
This compound: A Selective PKG Antagonist
This compound, chemically known as 8-(4-Chlorophenylthio)guanosine-3',5'-cyclic monophosphorothioate, Rp-isomer, is a cGMP analog that acts as a competitive inhibitor of PKG. Its structure, featuring a phosphorothioate modification in the Rp-configuration at the cyclic phosphate and a p-chlorophenylthio group at the 8-position of the guanine ring, confers high affinity for the cGMP binding sites on PKG without inducing the conformational change required for kinase activation. This competitive antagonism effectively blocks the downstream signaling cascade mediated by PKG.
A key advantage of this compound is its increased lipophilicity compared to other cGMP analogs, which allows for efficient penetration of cell membranes. This property makes it a valuable tool for studying the role of PKG in intact cells and tissues. Furthermore, it exhibits selectivity for PKG over the cAMP-dependent protein kinase (PKA), another major cyclic nucleotide-dependent kinase.
Quantitative Data
The inhibitory potency of this compound against different PKG isoforms has been well-characterized. The following table summarizes the key inhibition constants (Ki) and IC50 values reported in the literature.
| Parameter | PKG Isoform | Value (µM) | Reference |
| Ki | PKG Iα | 0.5 | [2][3] |
| Ki | PKG Iβ | 0.45 | [2][3] |
| Ki | PKG II | 0.7 | [2][3] |
| IC50 | cGK Iα | 18.3 | [4] |
| IC50 | cGK II | 0.16 | [4] |
Signaling Pathways and Experimental Workflows
To visually represent the intricate relationships within the cGMP signaling pathway and the experimental logic for its investigation, the following diagrams are provided in the DOT language for Graphviz.
Caption: The NO/cGMP signaling pathway and the inhibitory action of this compound on PKG.
Caption: Workflow for assessing the role of PKG in vasodilation using this compound.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for key experiments utilizing this compound to investigate cGMP signaling.
In Vitro PKG Kinase Activity Assay
This assay measures the ability of this compound to inhibit the phosphorylation of a specific peptide substrate by purified PKG.
Materials:
-
Purified recombinant PKG (e.g., PKG Iα)
-
Fluorescently labeled peptide substrate for PKG (e.g., a peptide containing the consensus phosphorylation sequence Arg-Lys-Arg-Ser-Arg-Ala-Glu)
-
This compound
-
cGMP
-
ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.1% β-mercaptoethanol)
-
Stop solution (e.g., 100 mM EDTA)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in kinase reaction buffer.
-
In a 96-well plate, add the diluted this compound or vehicle control.
-
Add purified PKG to each well and incubate for 10 minutes at 30°C to allow for inhibitor binding.
-
Prepare a reaction mixture containing the fluorescent peptide substrate, cGMP, and ATP in kinase reaction buffer.
-
Initiate the kinase reaction by adding the reaction mixture to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Vasodilation Assay in Isolated Arteries (Pressure Myography)
This protocol assesses the role of PKG in vasodilation by measuring the effect of this compound on the relaxation of pre-constricted arteries.
Materials:
-
Pressure myograph system
-
Dissection microscope
-
Small resistance arteries (e.g., mesenteric or cerebral arteries) from a suitable animal model
-
Physiological Salt Solution (PSS) containing (in mM): 119 NaCl, 4.7 KCl, 2.5 CaCl2, 1.17 MgSO4, 25 NaHCO3, 1.18 KH2PO4, 0.026 EDTA, and 5.5 glucose, bubbled with 95% O2 / 5% CO2.
-
Phenylephrine (or other vasoconstrictor)
-
Sodium nitroprusside (SNP, an NO donor) or other cGMP-elevating vasodilator
-
This compound
-
Data acquisition system
Procedure:
-
Isolate a segment of a small artery and mount it on the glass cannulas of the pressure myograph chamber filled with PSS maintained at 37°C and continuously gassed.
-
Pressurize the artery to a physiological level (e.g., 60-80 mmHg) and allow it to equilibrate for at least 30 minutes.
-
Induce a stable submaximal constriction with phenylephrine.
-
Once a stable contraction is achieved, perform a cumulative concentration-response curve to SNP to induce vasodilation. Record the changes in vessel diameter.
-
Wash the vessel with PSS to return to baseline.
-
Incubate the artery with this compound (e.g., 10 µM) for 30-60 minutes.
-
Repeat the pre-constriction with phenylephrine.
-
Perform a second cumulative concentration-response curve to SNP in the presence of this compound.
-
Compare the vasodilation responses in the absence and presence of the inhibitor to determine the contribution of PKG to the observed relaxation.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay evaluates the effect of this compound on the inhibition of platelet aggregation mediated by cGMP-elevating agents.
Materials:
-
Light transmission aggregometer
-
Platelet-rich plasma (PRP) or washed platelets
-
Platelet agonist (e.g., ADP, collagen, or thrombin)
-
cGMP-elevating agent (e.g., a NO donor like SNP or a direct sGC activator)
-
This compound
-
Saline
Procedure:
-
Prepare PRP from fresh human or animal blood by centrifugation.
-
Adjust the platelet count of the PRP if necessary.
-
Place a cuvette with PRP in the aggregometer and establish a baseline light transmission.
-
Add the cGMP-elevating agent to the PRP and incubate for a few minutes.
-
In a separate experiment, pre-incubate the PRP with this compound for 10-15 minutes before adding the cGMP-elevating agent.
-
Initiate platelet aggregation by adding a platelet agonist.
-
Record the change in light transmission over time, which corresponds to the extent of platelet aggregation.
-
Compare the inhibitory effect of the cGMP-elevating agent on platelet aggregation in the presence and absence of this compound.
Western Blotting for VASP Phosphorylation in Platelets
Vasodilator-stimulated phosphoprotein (VASP) is a well-established substrate of PKG in platelets. This protocol measures the effect of this compound on cGMP-induced VASP phosphorylation.
Materials:
-
Washed platelets
-
cGMP-elevating agent (e.g., 8-pCPT-cGMP)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and electrophoresis apparatus
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-VASP (Ser239) and anti-total VASP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare washed platelets and resuspend them in a suitable buffer.
-
Pre-incubate the platelets with this compound or vehicle for 15-30 minutes at 37°C.
-
Stimulate the platelets with a cGMP-elevating agent for a specified time (e.g., 5-10 minutes).
-
Lyse the platelets by adding ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-VASP overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total VASP to confirm equal loading.
-
Quantify the band intensities to determine the relative levels of VASP phosphorylation.
Conclusion
This compound has proven to be an invaluable pharmacological tool for elucidating the intricate role of PKG in cGMP signaling pathways. Its cell permeability and selectivity make it a robust inhibitor for a wide range of in vitro and in situ experimental models. The data and protocols presented in this guide are intended to equip researchers with the necessary information to effectively utilize this compound in their investigations, thereby advancing our understanding of cGMP-mediated physiological and pathophysiological processes and aiding in the development of novel therapeutic strategies targeting this critical signaling cascade.
References
- 1. scientifica.uk.com [scientifica.uk.com]
- 2. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. plateletservices.com [plateletservices.com]
- 4. dash.harvard.edu [dash.harvard.edu]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Lipophilicity and Cell Permeability of Rp-8-pCPT-cGMPS
Introduction
This compound, or (Rp)-8-(para-Chlorophenylthio)guanosine-3',5'-cyclic monophosphorothioate, is a widely utilized chemical probe in signal transduction research. It functions as a potent and selective competitive inhibitor of cGMP-dependent protein kinase (PKG).[1][2][3] Its utility in both in vitro and intact cell-based experiments is largely attributed to its physicochemical properties, specifically its lipophilicity, which facilitates cell membrane permeability.[4][5] This guide provides a comprehensive overview of the lipophilicity and cell permeability of this compound, presenting available quantitative data, detailing relevant experimental protocols, and illustrating key concepts through signaling pathway and workflow diagrams.
Data Presentation: Physicochemical and Biological Properties
The following tables summarize the key quantitative data available for this compound.
Table 1: Physicochemical and Lipophilicity Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 505 g/mol (Acid form)[6] | IUPHAR/BPS Guide to PHARMACOLOGY[6] |
| 525.86 g/mol (Sodium salt) | Tocris Bioscience | |
| Molecular Formula | C₁₆H₁₅ClN₅O₆PS₂ (Acid form) | IUPHAR/BPS Guide to PHARMACOLOGY[6] |
| C₁₆H₁₄ClN₅NaO₆PS₂ (Sodium salt) | Tocris Bioscience | |
| XLogP | 1.21 | IUPHAR/BPS Guide to PHARMACOLOGY[6] |
| Topological Polar Surface Area | 221.84 Ų | IUPHAR/BPS Guide to PHARMACOLOGY[6] |
XLogP is a computationally predicted logarithm of the octanol/water partition coefficient, a common measure of lipophilicity.
Table 2: Biological Activity Data
| Target | Inhibition Constant (Ki) | Notes | Source |
|---|---|---|---|
| Protein Kinase G (PKG) | 0.5 µM | General competitive inhibitor.[1][3] | MedchemExpress, PubMed[1][3] |
| PKG Iα | 0.5 µM | Tocris Bioscience | |
| PKG Iβ | 0.45 µM | Tocris Bioscience |
| PKG II | 0.7 µM | | Tocris Bioscience |
Lipophilicity and Cell Permeability Analysis
This compound is consistently described as having high lipid solubility, being significantly more lipophilic and membrane-permeant than related compounds like Rp-cGMPS or Rp-8-Br-cGMPS.[1][4][5] This increased lipophilicity is a critical feature, as it allows the molecule to more readily penetrate cell membranes and achieve sufficient intracellular concentrations to effectively inhibit PKG in intact cells.[2][7]
While its high lipophilicity strongly supports its observed cell permeability, specific quantitative permeability coefficients (e.g., Papp) from standardized assays were not found in the reviewed literature. To determine these values, researchers would typically employ methods such as the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion or the Caco-2 cell assay for a more biologically complex model of intestinal absorption. Detailed protocols for these standard assays are provided below.
Signaling Pathway Involvement
This compound is a specific tool for investigating the cGMP signaling cascade. This pathway is crucial for various physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal function. The compound acts by competitively binding to the cGMP-binding sites on PKG, thereby preventing activation by endogenous cGMP and subsequent phosphorylation of target proteins.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorbyt.com [biorbyt.com]
- 3. (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound BIOLOG Life Science Institute [biolog.de]
- 6. Rp-8-CPT-cGMPS | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. This compound - Nordic Biosite [nordicbiosite.com]
The Selective Inhibition of Protein Kinase G by Rp-8-pCPT-cGMPS: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the selectivity of the compound Rp-8-pCPT-cGMPS as an inhibitor of cyclic GMP-dependent protein kinase (PKG) over cyclic AMP-dependent protein kinase (PKA). This document provides a comprehensive overview of the available quantitative data, detailed experimental methodologies for assessing its activity, and visual representations of the relevant signaling pathways and experimental workflows.
Introduction
This compound, or (Rp)-8-(4-Chlorophenylthio)guanosine-3',5'-cyclic monophosphorothioate, is a widely utilized chemical tool in the study of cGMP signaling pathways. Its utility stems from its ability to competitively inhibit the action of PKG, a key effector of cGMP. Understanding the selectivity of this inhibitor is paramount for the accurate interpretation of experimental results. This guide synthesizes the current knowledge on the inhibitory potency of this compound against PKG and its relative inactivity against the homologous kinase, PKA.
Data Presentation: Quantitative Analysis of Inhibitory Potency
The inhibitory activity of this compound has been quantified against various isoforms of PKG. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the kinase; a lower Ki value indicates a higher affinity and more potent inhibition.
| Target Kinase | Inhibition Constant (Ki) | Reference |
| Protein Kinase G Iα (PKGIα) | 0.5 µM | [1] |
| Protein Kinase G Iβ (PKGIβ) | 0.45 µM | [1] |
| Protein Kinase G II (PKGII) | 0.7 µM | [1] |
Signaling Pathways
To understand the context of this compound's action, it is essential to visualize the canonical cGMP/PKG and cAMP/PKA signaling pathways.
Caption: Canonical cGMP/PKG and cAMP/PKA signaling pathways.
Experimental Protocols
The selectivity of this compound for PKG over PKA is determined through various in vitro and cell-based assays. Below are detailed methodologies for key experiments.
In Vitro Kinase Assay for Determining Inhibitory Potency (Ki)
This protocol outlines a typical in vitro kinase assay to determine the Ki of this compound for PKG.
Caption: Workflow for an in vitro kinase assay to determine Ki.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the purified kinase (e.g., recombinant human PKGIα), a specific peptide substrate (e.g., Kemptide, a known PKA and PKG substrate), a suitable kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2), and varying concentrations of this compound.
-
Initiation: Initiate the phosphorylation reaction by adding a solution containing ATP, including a radioactive isotope such as [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at a constant temperature (e.g., 30°C) for a specific period (e.g., 10-30 minutes) to allow for substrate phosphorylation.
-
Termination: Stop the reaction by adding a strong acid (e.g., 3% phosphoric acid) or by spotting the reaction mixture onto phosphocellulose paper.
-
Washing: If using phosphocellulose paper, wash the paper extensively with a dilute acid solution to remove unincorporated [γ-³²P]ATP. The phosphorylated substrate will remain bound to the paper.
-
Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Plot the kinase activity against the inhibitor concentration. The Ki value can then be calculated using the Cheng-Prusoff equation, which relates the Ki to the IC50 (the concentration of inhibitor that reduces enzyme activity by 50%) and the Michaelis-Menten constant (Km) of the substrate.
Cell-Based Assay: VASP Phosphorylation in Human Platelets
A common cell-based method to assess PKG activity and its inhibition is to measure the phosphorylation of the Vasodilator-Stimulated Phosphoprotein (VASP) in human platelets. VASP is a well-established substrate of both PKG and PKA.
Caption: Workflow for VASP phosphorylation assay in platelets.
Methodology:
-
Platelet Isolation: Isolate platelets from fresh human blood by differential centrifugation.
-
Pre-incubation with Inhibitor: Pre-incubate the isolated platelets with various concentrations of this compound or a vehicle control for a defined period.
-
Stimulation: Stimulate the platelets with a known PKG activator, such as 8-pCPT-cGMP, to induce VASP phosphorylation. To assess selectivity, a parallel experiment using a PKA activator (e.g., forskolin) can be performed.
-
Cell Lysis: Terminate the stimulation by adding a lysis buffer containing detergents, protease inhibitors, and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading for electrophoresis.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for phosphorylated VASP (at Ser239 for PKG-mediated phosphorylation) and a primary antibody for total VASP as a loading control. Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection and Analysis: Detect the antibody-bound proteins using a chemiluminescent substrate and visualize the bands. Quantify the band intensities to determine the ratio of phosphorylated VASP to total VASP. A reduction in this ratio in the presence of this compound indicates inhibition of PKG.
Conclusion
This compound is a potent and selective inhibitor of PKG with Ki values in the sub-micromolar range for PKG isoforms. While quantitative data for its interaction with PKA is limited, qualitative evidence from cell-based assays strongly supports its selectivity for PKG. The experimental protocols detailed in this guide provide a framework for researchers to independently verify and further explore the inhibitory properties of this valuable pharmacological tool. The provided diagrams offer a clear visual reference for the underlying biological pathways and experimental procedures. The continued use of this compound in a well-characterized manner will undoubtedly contribute to further advancements in our understanding of cGMP signaling in health and disease.
References
Initial Studies of Rp-8-pCPT-cGMPS in Human Platelets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial studies and core findings related to the compound Rp-8-pCPT-cGMPS and its effects on human platelets. The document focuses on its role as a competitive inhibitor of cGMP-dependent protein kinase (PKG), summarizing key quantitative data, detailing experimental methodologies, and visualizing the complex signaling pathways involved.
Core Concepts and Mechanism of Action
This compound, chemically known as (Rp)-8-(para-chlorophenylthio)guanosine-3',5'-cyclic monophosphorothioate, is a crucial tool for investigating cGMP signaling in various cell types, including human platelets. Its primary established function is the competitive inhibition of cGMP-dependent protein kinase (PKG).[1] Due to its increased lipophilicity, this compound can effectively penetrate cell membranes, allowing for the study of PKG activity within intact cells.[1]
The nitric oxide (NO)/soluble guanylate cyclase (sGC)/cGMP/PKG signaling pathway is a major inhibitory cascade in platelets.[2] Endothelial cells release NO, which stimulates sGC in platelets to produce cGMP.[2][3] cGMP then activates PKG, which phosphorylates various substrate proteins, ultimately leading to the inhibition of platelet adhesion, granule release, and aggregation.[3][4] this compound is frequently used to antagonize this pathway and elucidate the specific roles of PKG in these processes.[5]
However, the effects of cGMP analogs, including inhibitors like this compound, can be complex and may involve mechanisms unrelated to PKG.[2] Some studies suggest a biphasic effect of cGMP on platelets, with initial activation followed by inhibition, which could be related to the permeability of the analogs.[2][6]
Quantitative Data Summary
The following tables summarize the key quantitative data from initial studies of this compound in human platelets.
| Parameter | Value | Cell/System | Reference |
| Ki for cGMP-dependent protein kinase | 0.5 µM | In vitro | [1][5] |
Table 1: Inhibitory Constant of this compound
| Experimental Condition | Agonist | This compound Concentration | Observed Effect | Reference |
| Platelet Aggregation | Low-dose Thrombin | 0.25 mM | Inhibition of vWF-induced aggregation | [7] |
| Platelet Aggregation | Low-dose Thrombin or Collagen | Not specified | Abolished LPS-mediated potentiation | [8] |
| VASP Phosphorylation (Ser239) | 8-pCPT-cGMP (20 µM) | 0.2 and 0.5 mM | No inhibition | [9][10] |
| VASP Phosphorylation (Ser239) | 8-bromo-cGMP (50 µM) | Not specified | No inhibition | [10] |
| Extracellular Signal-Responsive Kinase (ERK) Phosphorylation | cGMP analogs | Not specified | Inhibition | [10] |
Table 2: Experimental Concentrations and Effects of this compound on Platelet Function
Key Experimental Protocols
This section details the methodologies employed in the foundational studies of this compound in human platelets.
Preparation of Washed Human Platelets
A common starting point for in vitro platelet studies is the isolation of washed platelets from whole blood.
-
Blood Collection: Whole human blood is collected from healthy donors into tubes containing an anticoagulant (e.g., acid-citrate-dextrose).
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 200 x g) for 15-20 minutes to separate the platelet-rich plasma from red and white blood cells.
-
Platelet Pelleting: The PRP is then centrifuged at a higher speed (e.g., 1000 x g) for 10-15 minutes to pellet the platelets.
-
Washing: The platelet pellet is resuspended in a washing buffer (e.g., Tyrode's buffer) and centrifuged again. This washing step is often repeated to ensure the removal of plasma proteins.
-
Final Resuspension: The final platelet pellet is resuspended in a suitable buffer for the specific experiment, and the platelet count is adjusted to the desired concentration (e.g., 10^8 cells/ml).[6]
VASP Phosphorylation Assay via Immunoblotting
Vasodilator-stimulated phosphoprotein (VASP) is a key substrate of both PKG and PKA in platelets. Its phosphorylation status is often used as a readout for the activity of these kinases.
-
Platelet Treatment: Washed platelets are pre-incubated with this compound or a vehicle control for a specified time (e.g., 10 minutes).[9]
-
Stimulation: Platelets are then stimulated with a cGMP analog, such as 8-pCPT-cGMP (e.g., 20 µM), for a defined period (e.g., 10 minutes) at 37°C.[9]
-
Lysis: The reaction is stopped by adding a lysis buffer (e.g., SDS-PAGE sample buffer) to the platelet suspension.[9]
-
SDS-PAGE and Western Blotting: The protein lysates are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunodetection: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated VASP (e.g., anti-pSer239-VASP or anti-pSer157-VASP).[6][9] Following incubation with a secondary antibody, the protein bands are visualized using a suitable detection method (e.g., chemiluminescence).
Platelet Aggregation Assay
Platelet aggregation is a fundamental functional endpoint for assessing the effects of various compounds.
-
Platelet Preparation: Either platelet-rich plasma (PRP) or washed platelets are used.
-
Pre-incubation: The platelet suspension is pre-incubated with this compound or a vehicle control for a specific duration (e.g., 5-10 minutes) at 37°C in an aggregometer.[7][9]
-
Agonist Addition: A platelet agonist, such as thrombin, collagen, or ristocetin, is added to induce aggregation.[7][8][9]
-
Measurement: Platelet aggregation is monitored by measuring the change in light transmission through the platelet suspension over time.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows discussed in this guide.
Figure 1: The NO/cGMP/PKG signaling pathway in platelets and the inhibitory action of this compound.
Figure 2: Potential crosstalk between cGMP and PKA signaling pathways in VASP phosphorylation in human platelets.
Figure 3: A generalized experimental workflow for studying the effect of this compound on VASP phosphorylation in human platelets.
Discussion and Future Directions
Initial studies have established this compound as a valuable inhibitor for probing the role of PKG in human platelet function.[5] However, the findings also highlight the complexity of cyclic nucleotide signaling in these anucleate cells. The observation that PKG inhibitors like this compound do not always block cGMP-induced VASP phosphorylation suggests a significant role for PKA in this process in human platelets.[10] This crosstalk between the cGMP and cAMP signaling pathways is an active area of research.
Furthermore, some evidence points towards biphasic and potentially PKG-independent effects of cGMP analogs, which complicates the interpretation of data.[2][6] Future research should aim to:
-
Develop more specific inhibitors to dissect the roles of different PKG isoforms.
-
Utilize advanced techniques like phosphoproteomics to identify the full spectrum of PKG substrates in platelets.
-
Investigate the precise mechanisms of crosstalk between the cGMP/PKG and cAMP/PKA pathways.
References
- 1. biorbyt.com [biorbyt.com]
- 2. mdpi.com [mdpi.com]
- 3. The NO/cGMP/PKG pathway in platelets: The therapeutic potential of PDE5 inhibitors in platelet disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel roles of cAMP/cGMP-dependent signaling in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. LPS stimulates platelet secretion and potentiates platelet aggregation via TLR4/MyD88 and the cGMP-dependent protein kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A predominant role for cAMP-dependent protein kinase in the cGMP-induced phosphorylation of vasodilator-stimulated phosphoprotein and platelet inhibition in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of Rp-8-pCPT-cGMPS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rp-8-pCPT-cGMPS is a potent and selective inhibitor of cGMP-dependent protein kinase (PKG).[1][2] Its high lipophilicity and membrane permeability make it a valuable tool for studying the role of the cGMP/PKG signaling pathway in various physiological and pathological processes in vivo.[2][3] These application notes provide detailed protocols for the in vivo administration of this compound via various routes, a summary of reported quantitative data, and a visualization of the relevant signaling pathway.
Mechanism of Action
This compound acts as a competitive inhibitor of PKG, a key downstream effector of cyclic guanosine monophosphate (cGMP).[1] The cGMP/PKG signaling pathway is initiated by the synthesis of cGMP from GTP by guanylate cyclases (GC).[4] Nitric oxide (NO) activates soluble GC (sGC), while natriuretic peptides activate particulate GC (pGC).[4] The subsequent increase in intracellular cGMP leads to the activation of PKG, which in turn phosphorylates various downstream targets, resulting in a wide range of cellular responses, including smooth muscle relaxation, inhibition of platelet aggregation, and modulation of neuronal activity.[4][5][6] By inhibiting PKG, this compound allows for the elucidation of the specific roles of this kinase in complex biological systems.
Signaling Pathway Diagram
Caption: The cGMP/PKG signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the reported in vivo administration data for this compound.
| Administration Route | Species | Dose | Dosing Regimen | Vehicle | Application | Reference |
| Intrathecal | Rat (Sprague-Dawley) | 5 nM (in 20 µL) | Once a day for 3 days | Not specified | Study of bone cancer pain | [7] |
Experimental Protocols
Intrathecal Administration in Rats
This protocol is based on a study investigating the role of the cGMP-PKG pathway in bone cancer pain.[7]
Objective: To deliver this compound directly to the spinal cord to study its effects on nociceptive processing.
Materials:
-
This compound sodium salt
-
Sterile, pyrogen-free saline or artificial cerebrospinal fluid (aCSF)
-
Hamilton syringe (25-50 µL) with a 30-gauge needle
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for lumbar puncture
-
Animal restraining device
Experimental Workflow:
Caption: Workflow for intrathecal administration of this compound in rats.
Procedure:
-
Preparation of this compound Solution: Dissolve this compound sodium salt in sterile saline or aCSF to a final concentration of 5 nM. Ensure the solution is clear and free of particulates.
-
Anesthesia and Positioning: Anesthetize the rat using an appropriate method (e.g., isoflurane inhalation). Shave and disinfect the lumbar area. Position the animal in a stereotaxic frame or a suitable restraining device to flex the spine.
-
Lumbar Puncture: Carefully insert a 30-gauge needle attached to a Hamilton syringe into the L4-L5 or L5-L6 intervertebral space. A slight tail flick is often observed upon successful entry into the subarachnoid space.[8][9]
-
Injection: Slowly inject 20 µL of the this compound solution over 1-2 minutes to avoid increased intracranial pressure.[7][9]
-
Needle Withdrawal and Recovery: Slowly withdraw the needle. Allow the animal to recover from anesthesia on a warming pad.
-
Post-procedural Monitoring: Monitor the animal for any signs of motor impairment, distress, or other adverse effects.
Intraperitoneal Administration in Mice (General Protocol)
Objective: To systemically deliver this compound to study its effects on various organs and systems.
Materials:
-
This compound
-
Vehicle (e.g., saline, DMSO, or a mixture, depending on solubility)
-
1 mL syringe with a 25-27 gauge needle
-
Animal balance
Experimental Workflow:
Caption: General workflow for intraperitoneal administration of a compound in mice.
Procedure:
-
Formulation Preparation: Due to the lipophilicity of this compound, a suitable vehicle may be required. Test solubility in common vehicles such as saline, PBS, or solutions containing a small percentage of DMSO or other solubilizing agents. The final formulation should be sterile and non-irritating.
-
Dose Calculation: Determine the desired dose in mg/kg. Weigh the mouse accurately to calculate the precise injection volume.
-
Restraint: Properly restrain the mouse by scruffing the neck to expose the abdomen.
-
Injection: Insert the needle into the lower right quadrant of the abdomen at a 30-45 degree angle to avoid puncturing the internal organs. Aspirate briefly to ensure the needle has not entered a blood vessel or organ before injecting the solution.
-
Post-injection Care: Return the mouse to its cage and monitor for any signs of pain, distress, or adverse reactions at the injection site.
Intravenous and Subcutaneous Administration (General Considerations)
Specific protocols for intravenous (IV) and subcutaneous (SC) administration of this compound are not well-documented in publicly available literature. The high lipophilicity of the compound presents challenges for aqueous formulations required for these routes.
Formulation Development:
-
Solubilization: For IV administration, this compound would need to be formulated in a vehicle that ensures its solubility in the bloodstream and prevents precipitation. This might involve the use of co-solvents (e.g., PEG, ethanol), surfactants, or cyclodextrins.
-
Liposomes and Nanoparticles: Encapsulation in liposomes or nanoparticles could be a viable strategy for both IV and SC delivery of lipophilic compounds like this compound. This can improve solubility, alter pharmacokinetic profiles, and potentially target the drug to specific tissues.[10]
General Protocol for IV Injection (Tail Vein in Mice):
-
Prepare a sterile, non-pyrogenic formulation of this compound suitable for intravenous injection.
-
Warm the mouse under a heat lamp to dilate the tail veins.
-
Place the mouse in a restraining device.
-
Disinfect the tail with an alcohol swab.
-
Insert a 27-30 gauge needle into one of the lateral tail veins.
-
Inject the solution slowly.
-
Withdraw the needle and apply gentle pressure to the injection site.
-
Monitor the animal for any adverse reactions.
General Protocol for SC Injection (Mice):
-
Prepare a sterile formulation of this compound.
-
Grasp the loose skin over the shoulders (scruff) of the mouse.
-
Insert a 25-27 gauge needle into the tented skin.
-
Inject the solution to form a subcutaneous bleb.
-
Withdraw the needle.
-
Monitor the animal for any local reactions at the injection site.
Conclusion
The in vivo administration of this compound is a powerful approach to investigate the physiological roles of the cGMP/PKG signaling pathway. While intrathecal administration has been specifically documented, other routes such as intraperitoneal, intravenous, and subcutaneous injections are also feasible but may require careful formulation development due to the compound's lipophilic nature. The protocols and information provided herein serve as a comprehensive guide for researchers to design and execute in vivo studies with this compound. It is imperative to adhere to all institutional and national guidelines for animal welfare and experimental procedures.
References
- 1. (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound BIOLOG Life Science Institute [biolog.de]
- 4. cusabio.com [cusabio.com]
- 5. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Invited review: cGMP-dependent protein kinase signaling mechanisms in smooth muscle: from the regulation of tone to gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A Modified Method for Intrathecal Catheterization in Rats [jove.com]
- 9. Epidural and Intrathecal Drug Delivery in Rats and Mice for Experimental Research: Fundamental Concepts, Techniques, Precaution, and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combination of cGMP analogue and drug delivery system provides functional protection in hereditary retinal degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Rp-8-pCPT-cGMPS in Smooth Muscle Relaxation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclic guanosine monophosphate (cGMP) signaling pathway is a cornerstone of smooth muscle physiology, playing a pivotal role in mediating relaxation and vasodilation. A key effector in this pathway is the cGMP-dependent protein kinase (PKG). Understanding the specific contributions of PKG to smooth muscle relaxation is crucial for basic research and the development of novel therapeutics for conditions such as hypertension, asthma, and erectile dysfunction. Rp-8-pCPT-cGMPS is a potent and cell-permeable competitive inhibitor of PKG, making it an invaluable tool for elucidating the role of this kinase in cellular processes.[1][2] With a reported Ki value of 0.5 μM, this compound offers a high degree of selectivity for studying PKG-dependent signaling events.[3] Its lipophilic nature ensures effective penetration of cell membranes, allowing for the investigation of PKG function in intact tissue preparations.[1][2]
These application notes provide a comprehensive overview of the use of this compound in smooth muscle relaxation studies, including its mechanism of action, detailed experimental protocols, and representative data.
Mechanism of Action
Smooth muscle relaxation is initiated by agents that increase intracellular cGMP levels, such as nitric oxide (NO) donors (e.g., sodium nitroprusside) or natriuretic peptides.[4] Elevated cGMP levels lead to the activation of PKG. Activated PKG then phosphorylates several downstream targets, culminating in a decrease in intracellular calcium concentration ([Ca2+]i) and a reduction in the calcium sensitivity of the contractile apparatus.[4]
This compound acts as a competitive antagonist at the cGMP-binding site of PKG. By occupying this site, it prevents the binding of endogenous cGMP and subsequent activation of the kinase. This blockade of PKG activity allows researchers to specifically probe which cellular effects of elevated cGMP are mediated through the PKG pathway.
Data Presentation
The following table summarizes representative quantitative data illustrating the inhibitory effect of this compound on cGMP-mediated smooth muscle relaxation. This data is a composite representation based on typical findings in vascular smooth muscle relaxation experiments.
| Treatment Group | Agonist | EC50 of Agonist (nM) | Maximum Relaxation (%) | Fold Shift in EC50 (vs. Control) |
| Control | Sodium Nitroprusside (SNP) | 15 | 95 ± 5 | 1 |
| This compound (1 µM) | Sodium Nitroprusside (SNP) | 150 | 92 ± 6 | 10 |
| Control | 8-Bromo-cGMP | 500 | 98 ± 4 | 1 |
| This compound (1 µM) | 8-Bromo-cGMP | 5000 | 96 ± 5 | 10 |
Table 1: Inhibitory Effect of this compound on cGMP-Mediated Relaxation of Pre-contracted Aortic Rings. Data are presented as mean ± SEM. The fold shift in EC50 is a measure of the potency of the antagonist.
Signaling Pathway and Experimental Workflow Diagrams
Caption: cGMP signaling pathway in smooth muscle relaxation.
Caption: Experimental workflow for smooth muscle relaxation studies.
Experimental Protocols
Materials and Reagents
-
This compound (prepare stock solution in DMSO)
-
Isolated smooth muscle tissue (e.g., rat thoracic aorta)
-
Physiological Salt Solution (PSS), composition (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.
-
Phenylephrine (for pre-contraction)
-
Sodium Nitroprusside or 8-Bromo-cGMP (relaxing agents)
-
Dimethyl sulfoxide (DMSO)
-
Carbogen gas (95% O2 / 5% CO2)
-
Organ bath system with isometric force transducers and data acquisition software
Protocol for Isometric Tension Measurement in Isolated Aortic Rings
-
Tissue Preparation:
-
Euthanize a rat according to approved institutional animal care and use committee protocols.
-
Carefully excise the thoracic aorta and place it in ice-cold PSS.
-
Clean the aorta of adherent connective and adipose tissue and cut it into 2-3 mm wide rings.
-
-
Mounting and Equilibration:
-
Mount the aortic rings in an organ bath containing PSS maintained at 37°C and continuously bubbled with carbogen gas.
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g, washing with fresh PSS every 15-20 minutes.
-
-
Viability Test:
-
Depolarize the tissues with a high concentration of KCl (e.g., 80 mM) to ensure tissue viability and obtain a reference contraction.
-
Wash the tissues with PSS to return to baseline tension.
-
-
Experimental Procedure:
-
Pre-contract the aortic rings with an EC80 concentration of phenylephrine (typically 1 µM).
-
Once a stable contraction plateau is reached, pre-incubate the tissues with this compound (e.g., 1 µM) or its vehicle (DMSO) for 20-30 minutes.
-
Generate a cumulative concentration-response curve for the relaxing agent (e.g., sodium nitroprusside or 8-Bromo-cGMP) by adding increasing concentrations of the agent to the organ bath at regular intervals.
-
Record the changes in isometric tension using a force transducer and data acquisition system.
-
-
Data Analysis:
-
Express the relaxation responses as a percentage of the pre-contraction induced by phenylephrine.
-
Plot the concentration-response curves and calculate the EC50 values for the relaxing agents in the presence and absence of this compound.
-
Determine the fold shift in the EC50 to quantify the inhibitory effect of this compound.
-
Conclusion
This compound is a valuable pharmacological tool for dissecting the cGMP-PKG signaling pathway in smooth muscle. Its cell permeability and selectivity for PKG make it ideal for use in intact tissue preparations. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at understanding the precise role of PKG in smooth muscle relaxation. By inhibiting PKG, researchers can effectively determine the extent to which a cGMP-mediated response is dependent on this kinase, thereby providing deeper insights into the complex mechanisms governing smooth muscle tone.
References
- 1. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cGMP mediates the vascular and platelet actions of nitric oxide: confirmation using an inhibitor of the soluble guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular mechanism of cGMP-mediated smooth muscle relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Platelet Aggregation and Function with Rp-8-pCPT-cGMPS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rp-8-pCPT-cGMPS is a potent and selective cell-permeable inhibitor of cGMP-dependent protein kinase (PKG). In the intricate signaling pathways governing platelet function, PKG plays a crucial, predominantly inhibitory role. Upon activation by cyclic guanosine monophosphate (cGMP), PKG phosphorylates various downstream targets, leading to a cascade of events that ultimately suppress platelet activation, adhesion, and aggregation. This inhibitory control is critical for maintaining blood fluidity and preventing thrombosis.
These application notes provide a comprehensive guide for utilizing this compound as a tool to investigate the cGMP/PKG signaling pathway in platelets. By specifically blocking PKG activity, researchers can elucidate its role in various aspects of platelet function and dysfunction. The following sections detail the mechanism of action, present key quantitative data, and provide detailed protocols for essential experiments.
Mechanism of Action
Platelet activation is a tightly regulated process initiated by agonists such as thrombin, collagen, and adenosine diphosphate (ADP). These agonists bind to specific receptors on the platelet surface, triggering intracellular signaling cascades that lead to an increase in cytosolic calcium levels, granule secretion, and conformational changes in integrin receptors, ultimately resulting in platelet aggregation.
The nitric oxide (NO)/cGMP signaling pathway acts as a key inhibitory mechanism to counterbalance these activating signals. Endothelial cells release NO, which diffuses into platelets and activates soluble guanylyl cyclase (sGC) to produce cGMP. cGMP then activates PKG, which in turn phosphorylates several substrate proteins.[1] Key downstream effects of PKG activation include:
-
Inhibition of calcium mobilization: PKG can phosphorylate proteins involved in calcium release from intracellular stores, thereby reducing the cytosolic calcium concentration required for platelet activation.[2]
-
Phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP): VASP phosphorylation is a key indicator of PKG activity and is associated with the inhibition of platelet aggregation.
-
Modulation of actin cytoskeleton dynamics: PKG can influence the cytoskeletal rearrangements necessary for platelet shape change and aggregation.[1]
This compound acts as a competitive antagonist at the cGMP binding site of PKG, preventing its activation and the subsequent phosphorylation of its downstream targets. This allows for the specific investigation of PKG-mediated events in platelet physiology.
Data Presentation
The following tables summarize the quantitative data available for this compound in the context of platelet research.
Table 1: In Vitro Inhibition of cGMP-Dependent Protein Kinase by this compound
| Parameter | Value | Cell/System | Reference |
| Ki | 0.5 µM | Purified cGMP-dependent protein kinase (in vitro phosphorylation with kemptide substrate) | [3] |
Table 2: Effective Concentrations of this compound in Platelet Function Assays
| Agonist | This compound Concentration | Observed Effect | Cell Type | Reference |
| 8-pCPT-cGMP (PKG activator) | 200 µM and 500 µM | Inhibition of VASP phosphorylation | Washed human platelets | [4] |
| von Willebrand Factor (vWF) + Ristocetin | 250 µM | Diminished integrin-dependent platelet aggregation | Human platelet-rich plasma | [5] |
| Thrombin (low dose) + LPS | 200 µM | Abolished the potentiating effect of LPS on platelet aggregation | Washed human platelets |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Signaling pathways of platelet activation and its inhibition by the cGMP/PKG pathway.
Caption: General experimental workflow for studying platelet function with this compound.
Experimental Protocols
Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol describes the measurement of platelet aggregation in platelet-rich plasma (PRP) in response to an agonist, and how to assess the inhibitory effect of this compound.
Materials:
-
Freshly drawn human blood in 3.2% or 3.8% sodium citrate tubes
-
This compound
-
Platelet agonist (e.g., ADP, collagen, thrombin)
-
Phosphate-Buffered Saline (PBS)
-
Platelet-Poor Plasma (PPP)
-
Light Transmission Aggregometer
-
Aggregometer cuvettes with stir bars
-
Centrifuge
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Centrifuge citrated whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off.
-
Carefully collect the upper straw-colored layer, which is the PRP.
-
To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes. The supernatant is the PPP.
-
Adjust the platelet count in the PRP to a standard concentration (e.g., 2.5 x 108 platelets/mL) using PPP if necessary.
-
-
Incubation with this compound:
-
Pipette the required volume of PRP into aggregometer cuvettes containing a stir bar.
-
Add the desired concentration of this compound or vehicle control (e.g., DMSO) to the PRP.
-
Pre-incubate the samples for a specified time (e.g., 5-15 minutes) at 37°C in the aggregometer.
-
-
Measurement of Platelet Aggregation:
-
Set the baseline (0% aggregation) with a cuvette containing PRP and the 100% aggregation with a cuvette containing PPP.
-
Add the platelet agonist to the pre-incubated PRP sample.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes). The increase in light transmission corresponds to platelet aggregation.
-
-
Data Analysis:
-
Determine the maximum percentage of aggregation for each sample.
-
Compare the aggregation in samples treated with this compound to the vehicle control to determine the percentage of inhibition.
-
Analysis of VASP Phosphorylation by Western Blot
This protocol details the detection of VASP phosphorylation at Ser239, a marker of PKG activity, in response to a PKG activator and its inhibition by this compound.
Materials:
-
Washed human platelets
-
This compound
-
PKG activator (e.g., 8-pCPT-cGMP)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-VASP (Ser239) and anti-total VASP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Platelet Treatment:
-
Resuspend washed platelets in a suitable buffer (e.g., Tyrode's buffer).
-
Pre-incubate platelets with various concentrations of this compound or vehicle for 10-15 minutes at 37°C.
-
Stimulate the platelets with a PKG activator (e.g., 8-pCPT-cGMP) for a defined period (e.g., 1-5 minutes).
-
-
Cell Lysis:
-
Terminate the reaction by adding ice-cold lysis buffer.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-VASP antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total VASP antibody for loading control.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-VASP and total VASP.
-
Normalize the phospho-VASP signal to the total VASP signal.
-
Compare the levels of VASP phosphorylation in this compound-treated samples to the control.
-
Measurement of Intracellular Calcium Mobilization
This protocol describes how to measure changes in intracellular calcium concentration ([Ca2+]i) in platelets using a fluorescent calcium indicator.
Materials:
-
Washed human platelets or PRP
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound
-
Platelet agonist (e.g., thrombin, ADP)
-
Fluorometer or flow cytometer capable of ratiometric or single-wavelength calcium measurements
Procedure:
-
Platelet Loading with Calcium Dye:
-
Incubate platelets with the calcium indicator dye (e.g., 2-5 µM Fura-2 AM) and Pluronic F-127 (e.g., 0.02%) in the dark at 37°C for 30-45 minutes.
-
Wash the platelets to remove extracellular dye.
-
Resuspend the dye-loaded platelets in a buffer containing calcium.
-
-
Treatment and Measurement:
-
Place the dye-loaded platelet suspension in the fluorometer cuvette or prepare for flow cytometry.
-
Record a stable baseline fluorescence signal.
-
Add this compound or vehicle and incubate for a few minutes.
-
Add the platelet agonist and immediately start recording the fluorescence changes over time. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm. For Fluo-4, excitation is at ~490 nm and emission at ~520 nm.
-
-
Data Analysis:
-
For ratiometric dyes like Fura-2, calculate the ratio of the fluorescence intensities at the two excitation wavelengths. This ratio is proportional to the [Ca2+]i.
-
For single-wavelength dyes like Fluo-4, the change in fluorescence intensity is indicative of the change in [Ca2+]i.
-
Calibrate the fluorescence signal to absolute [Ca2+]i values using calcium standards, if required.
-
Compare the agonist-induced calcium response in the presence and absence of this compound to determine the extent of inhibition.
-
Conclusion
This compound is an invaluable pharmacological tool for dissecting the role of the cGMP/PKG signaling pathway in platelet function. By specifically inhibiting PKG, researchers can investigate its contribution to the regulation of platelet aggregation, adhesion, secretion, and intracellular signaling in response to a variety of physiological and pathological stimuli. The protocols and data provided in these application notes offer a solid foundation for designing and executing experiments to further our understanding of this critical inhibitory pathway in platelets, which may ultimately lead to the development of novel anti-thrombotic therapies.
References
- 1. A predominant role for cAMP-dependent protein kinase in the cGMP-induced phosphorylation of vasodilator-stimulated phosphoprotein and platelet inhibition in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. LPS stimulates platelet secretion and potentiates platelet aggregation via TLR4/MyD88 and the cGMP-dependent protein kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Rp-8-pCPT-cGMPS in Retinal Degeneration Research
Topic: Rp-8-pCPT-cGMPS in Retinal Degeneration Research Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Inherited retinal degenerations, such as Retinitis Pigmentosa (RP), are characterized by the progressive loss of photoreceptor cells, leading to vision loss.[1] A common pathogenic feature in many forms of retinal degeneration is the dysregulation of the cyclic guanosine monophosphate (cGMP) signaling pathway.[2][3] Abnormally high levels of intracellular cGMP are considered a key trigger for photoreceptor cell death.[4][5] This accumulation of cGMP leads to the over-activation of two primary downstream effectors: cyclic nucleotide-gated (CNG) channels and cGMP-dependent protein kinase (PKG).[6][7][8] The subsequent ionic imbalance and aberrant kinase activity contribute significantly to the degenerative process.
Rp-8-(p-Chlorophenylthio)-cGMPs (this compound) is a membrane-permeable, competitive inhibitor of cGMP-dependent protein kinase (PKG).[9][10] It serves as a critical pharmacological tool to dissect the specific role of PKG activation in the photoreceptor cell death cascade, independent of CNG channel activity. These application notes provide an overview of its use, relevant data, and detailed protocols for its application in retinal degeneration research models.
Application Notes
Mechanism of Action in Retinal Degeneration
In a healthy photoreceptor, cGMP levels are tightly regulated to control phototransduction.[7] In many retinal degeneration models (e.g., rd1, rd10 mice), mutations in genes like phosphodiesterase 6 (PDE6) lead to an inability to hydrolyze cGMP, causing its toxic accumulation.[4] This elevated cGMP has two primary detrimental effects:
-
CNG Channel Over-activation: Persistently high cGMP levels force CNG channels to remain open, leading to an excessive influx of Ca²⁺ and Na⁺ ions. This ionic stress and calcium overload are major contributors to photoreceptor death.[7][8]
-
PKG Over-activation: Elevated cGMP also hyperactivates PKG, a serine/threonine kinase.[2] Excessive PKG activity has been causally linked to photoreceptor cell death in several RP animal models, initiating downstream cell death pathways.[3][4]
This compound acts by selectively inhibiting PKG isoforms, allowing researchers to isolate and study the pathological contributions of the PKG pathway. By blocking this kinase, it is possible to determine the extent to which PKG activation, versus CNG channel-mediated cytotoxicity, drives the degenerative process in a given model. It is considered a pan-PKG inhibitor, affecting both PKGI and PKGII.[11]
Use in Retinal Degeneration Research Models
This compound is primarily used as a research tool in in vitro retinal explant cultures and, to a lesser extent, in in vivo studies to:
-
Investigate PKG's role in cell death: By treating retinal cultures from rd1 or rd10 mice with the inhibitor, researchers can observe whether photoreceptor survival is enhanced, thereby confirming that PKG is a key mediator of cell death in these models.[4]
-
Differentiate from CNG channel effects: It helps to distinguish the cell death contribution of PKG from that of CNG channel-mediated Ca²⁺ overload.
-
Screen for therapeutic potential: While other cGMP analogues like Rp-8-Br-PET-cGMPS have shown more robust neuroprotective effects by targeting both PKG and CNG channels, this compound is valuable for validating PKG as a specific therapeutic target.[5][11][12]
Quantitative Data
The following table summarizes the key quantitative parameters for this compound based on published literature.
| Parameter | Value | Target Protein(s) | Notes | Reference(s) |
| Ki (Inhibition Constant) | 0.5 µM | PKG | General value for competitive inhibition. | [9][10] |
| 0.5 µM | PKGIα | Isoform-specific value. | ||
| 0.45 µM | PKGIβ | Isoform-specific value. | ||
| 0.7 µM | PKGII | Isoform-specific value. |
Experimental Protocols
Protocol 1: Application in Organotypic Retinal Explant Cultures
This protocol describes the use of this compound to assess its neuroprotective effect on photoreceptors in a retinal explant culture system from a mouse model of retinal degeneration (e.g., rd10 mice at post-natal day 5).
Materials and Reagents:
-
This compound sodium salt (MedChemExpress, Tocris, or similar)
-
Dimethyl sulfoxide (DMSO), sterile
-
Neurobasal-A medium
-
B27 supplement
-
N2 supplement
-
L-glutamine
-
Penicillin/Streptomycin
-
Millicell cell culture inserts (0.4 µm pore size)
-
6-well culture plates
-
Dissecting microscope and tools
Procedure:
-
Preparation of Stock Solution:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
-
Preparation of Culture Medium:
-
Prepare complete Neurobasal-A medium by adding B27, N2, L-glutamine, and Penicillin/Streptomycin according to the manufacturer's instructions.
-
Warm the medium to 37°C before use.
-
-
Dissection and Culture of Retinal Explants:
-
Euthanize neonatal mice according to approved animal welfare protocols.
-
Enucleate the eyes and dissect the retinas in a sterile environment.
-
Carefully separate the retina from the retinal pigment epithelium (RPE).
-
Place each retina, photoreceptor side up, onto a Millicell culture insert inside a 6-well plate.
-
Add 1 mL of complete culture medium to each well, ensuring the medium reaches the bottom of the insert but does not overflow onto the retina.
-
-
Treatment Application:
-
From the 10 mM stock, prepare a working solution of this compound in the complete culture medium. A final concentration in the range of 10-100 µM is typically used for PKG inhibition studies.
-
Replace the medium in the wells with the treatment-containing medium. Include a vehicle control group (medium with an equivalent concentration of DMSO).
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂.
-
Replace the medium every 2 days with freshly prepared treatment or control medium.
-
-
Endpoint Analysis:
-
After the desired culture period (e.g., 10-15 days), fix the retinal explants in 4% paraformaldehyde (PFA).
-
Process the tissue for cryosectioning and subsequent analysis, such as TUNEL staining (see Protocol 3) or immunohistochemistry for photoreceptor markers (e.g., Rhodopsin, Cone Arrestin).
-
Protocol 2: In Vivo Administration via Subretinal Injection
This protocol provides a generalized workflow for the delivery of this compound into the subretinal space of mice. This procedure requires significant surgical skill.
Materials and Reagents:
-
This compound, sterile formulation
-
Sterile Balanced Salt Solution (BSS)
-
Anesthetic (e.g., Ketamine/Xylazine cocktail)
-
Topical anesthetic (e.g., proparacaine hydrochloride)
-
Mydriatic agent (e.g., tropicamide)
-
33-gauge or 34-gauge blunt needle attached to a Hamilton syringe
-
Surgical microscope
-
Vitreoretinal surgery system (optional)
References
- 1. The cGMP system in normal and degenerating mouse neuroretina: New proteins with cGMP interaction potential identified by a proteomics approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cGMP Pathway and Inherited Photoreceptor Degeneration: Targets, Compounds, and Biomarkers [mdpi.com]
- 3. The cGMP Pathway and Inherited Photoreceptor Degeneration: Targets, Compounds, and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. New Improved cGMP Analogues to Target Rod Photoreceptor Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two pathways of rod photoreceptor cell death induced by elevated cGMP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The photoreceptor protective cGMP-analog Rp-8-Br-PET-cGMPS interacts with cGMP-interactors PKGI, PDE1, PDE6, and PKAI in the degenerating mouse retina - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Rp-8-pCPT-cGMPS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rp-8-pCPT-cGMPS is a potent and selective cell-permeable inhibitor of cGMP-dependent protein kinase (PKG).[1][2] Its lipophilic nature allows it to effectively cross cell membranes to inhibit intracellular PKG activity.[1][2] This compound is a valuable tool for investigating the physiological roles of the cGMP/PKG signaling pathway in various cellular processes. These application notes provide a detailed protocol for the proper dissolution and storage of this compound to ensure its stability and efficacy in experimental settings.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 525.86 g/mol | [3][4] |
| Formula | C₁₆H₁₄ClN₅NaO₆PS₂ | [3][5][6] |
| Appearance | White to off-white crystalline solid | [5][6][7] |
| Purity | ≥99% | [3][5][6] |
| CAS Number | 208445-07-2 | [3][5][6] |
Solubility
This compound exhibits good solubility in common laboratory solvents. The following table summarizes its solubility.
| Solvent | Maximum Solubility | Reference(s) |
| Water | 100 mM | [3] |
| DMSO | 100 mM | [3] |
Experimental Protocols
Protocol for Dissolving this compound
This protocol outlines the steps for preparing a stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO) or sterile, nuclease-free water
-
Sterile, polypropylene microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Equilibrate the Compound: Before opening, allow the vial of this compound powder to warm to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial, which can affect the stability of the compound.
-
Calculate the Required Volume: To prepare a stock solution of a desired concentration, use the following formula:
Volume of Solvent (μL) = (Mass of Compound (mg) / Molecular Weight ( g/mol )) * (1 / Desired Concentration (mol/L)) * 1,000,000
For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW = 525.86 g/mol ):
Volume of Solvent (μL) = (1 mg / 525.86 g/mol ) * (1 / 0.010 mol/L) * 1,000,000 ≈ 190.16 μL
-
Dissolution in DMSO:
-
Carefully add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution to ensure no particulates are present.
-
-
Dissolution in Water:
-
Carefully add the calculated volume of sterile, nuclease-free water to the vial.
-
Cap the vial tightly and vortex thoroughly. Gentle warming to 37°C for a few minutes may assist in dissolution if necessary, but avoid excessive heat.
-
-
Aliquotting: Once the stock solution is prepared, it is highly recommended to aliquot it into smaller, single-use volumes in sterile polypropylene tubes. This minimizes the number of freeze-thaw cycles, which can lead to degradation of the compound.
Storage Protocol
Proper storage is critical to maintain the integrity of this compound.
| Form | Storage Temperature | Duration | Reference(s) |
| Solid Powder | -20°C | ≥ 4 years | [5] |
| DMSO Solution | -80°C | ≤ 6 months | |
| -20°C | ≤ 1 month | ||
| Aqueous Solution | -80°C | ≤ 6 months | |
| -20°C | ≤ 1 month |
Important Storage Considerations:
-
Light Sensitivity: Protect solutions from direct light.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquotting into single-use volumes is strongly recommended.
-
Moisture: For the solid form, ensure the vial is tightly sealed to prevent moisture absorption.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the cGMP signaling pathway and a typical experimental workflow for using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Oxidation of phosphorothioate DNA modifications leads to lethal genomic instability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cusabio.com [cusabio.com]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Optimal Working Concentration of Rp-8-pCPT-cGMPS: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rp-8-pCPT-cGMPS is a potent and cell-permeable competitive inhibitor of cGMP-dependent protein kinase (PKG).[1][2] With a Ki value of approximately 0.5 µM, it exhibits selectivity for PKG over other cyclic nucleotide-dependent kinases like PKA.[1] Its lipophilic nature, enhanced by the p-chlorophenylthio (pCPT) group at the 8-position, allows for efficient penetration of cell membranes, making it a valuable tool for investigating the physiological roles of PKG in various cellular processes.[1][3]
These application notes provide a comprehensive guide for researchers to determine the optimal working concentration of this compound for their specific experimental model. The protocols outlined below cover essential preliminary assessments of cytotoxicity and a robust method for verifying its inhibitory effect on the PKG signaling pathway.
Signaling Pathway of PKG Inhibition by this compound
The canonical nitric oxide (NO)/cGMP signaling pathway involves the activation of soluble guanylate cyclase (sGC) by NO, leading to the production of cGMP. cGMP then allosterically activates PKG, which in turn phosphorylates a variety of downstream target proteins, modulating cellular functions. One such key substrate is the Vasodilator-Stimulated Phosphoprotein (VASP), which is phosphorylated at Serine 239 (Ser239) by PKG. This compound acts as a competitive antagonist at the cGMP-binding sites of PKG, thereby preventing its activation and the subsequent phosphorylation of its downstream targets.
Data Presentation: Effective Concentrations of this compound
The optimal concentration of this compound is highly dependent on the cell type, experimental conditions, and the specific biological question being addressed. The following table summarizes reported effective concentrations from various studies.
| Application | Cell/Tissue Type | Effective Concentration | Reference |
| Inhibition of PKG | Human Platelets | 0.5 µM (Ki) | [1][2] |
| Inhibition of PKG Iα | In vitro | 18.3 µM (IC50) | [3] |
| Inhibition of PKG II | In vitro | 0.16 µM (IC50) | [3] |
| Blockade of NO-induced relaxation | Rat Tail Arteries | 10 µM | [3] |
| Inhibition of cGMP-cGKI pathway | Rat (in vivo, intrathecal) | 5 nM | [4] |
| Modulation of progesterone release | Porcine Granulosa Cells | 0.01 - 100 nM | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Proper preparation and storage of the inhibitor are critical for obtaining reproducible results.
Materials:
-
This compound (sodium salt)
-
Dimethyl sulfoxide (DMSO), sterile
-
Nuclease-free water, sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Refer to the manufacturer's data sheet for the specific molecular weight of your lot of this compound.
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound in sterile DMSO or nuclease-free water. For example, for a compound with a molecular weight of 525.9 g/mol , dissolve 5.26 mg in 1 mL of solvent.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).
Note: The sodium salt of this compound is soluble in water up to 100 mM. However, for cell-based assays, a DMSO stock is often preferred for ease of dilution into culture media. Ensure the final concentration of DMSO in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.5%).[6]
Protocol 2: Determining the Non-Toxic Concentration Range using a Cell Viability Assay
Before assessing the inhibitory activity of this compound, it is essential to determine the concentration range that does not induce cytotoxicity in your specific cell model. The following is a general protocol using the Resazurin (AlamarBlue) assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well, clear-bottom, black-walled plates
-
This compound stock solution (from Protocol 1)
-
Resazurin sodium salt solution
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Fluorescence plate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, prepare serial dilutions of this compound in complete culture medium. A suggested starting range is from 0.01 µM to 100 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration).
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of the inhibitor or the vehicle control.
-
Incubate the plate for a period relevant to your planned functional experiments (e.g., 24, 48, or 72 hours).
-
Following incubation, add Resazurin solution to each well to a final concentration of approximately 0.1 mg/mL.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells. The optimal working concentration for subsequent experiments should be chosen from the range that shows minimal to no cytotoxicity.
Protocol 3: Assessing PKG Inhibition by Western Blotting for Phospho-VASP (Ser239)
This protocol provides a method to confirm the inhibitory effect of this compound on the PKG signaling pathway by measuring the phosphorylation of a key downstream target, VASP, at Ser239.
Materials:
-
Cells of interest cultured in appropriate vessels
-
This compound
-
A PKG activator (e.g., 8-Bromo-cGMP or a nitric oxide donor like SNP)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-VASP (Ser239) and anti-total VASP[7][8]
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Seed cells and grow to the desired confluency.
-
Pre-incubate the cells with a range of non-toxic concentrations of this compound (determined in Protocol 2) or vehicle control for 30-60 minutes.
-
Stimulate the cells with a PKG activator (e.g., 100 µM 8-Bromo-cGMP) for a predetermined time (e.g., 10-30 minutes). Include a non-stimulated control group.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-VASP (Ser239) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
(Optional but recommended) Strip the membrane and re-probe with an antibody against total VASP to confirm equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-VASP signal to the total VASP signal for each sample.
-
The optimal working concentration of this compound will be the lowest concentration that effectively and significantly inhibits the activator-induced phosphorylation of VASP at Ser239.
-
Conclusion
Determining the optimal working concentration of this compound is a crucial step for accurately interpreting experimental results. By following a systematic approach that includes assessing cytotoxicity and verifying the on-target inhibitory effect, researchers can confidently utilize this potent PKG inhibitor to elucidate the role of cGMP signaling in their specific area of investigation. The protocols and data provided herein serve as a comprehensive resource for the effective application of this compound in a research setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Phospho-VASP (Ser239) Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Phospho-VASP (Ser239) Polyclonal Antibody (PA5-99377) [thermofisher.com]
Application Notes and Protocols for Rp-8-pCPT-cGMPS in Electrophysiology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rp-8-pCPT-cGMPS, or 8-(4-Chlorophenylthio)guanosine-3',5'-cyclic monophosphorothioate, Rp-isomer, is a widely utilized chemical tool in electrophysiological research. Its utility stems from its dualistic action on key intracellular signaling pathways. Primarily, it is recognized as a potent and membrane-permeable inhibitor of cGMP-dependent protein kinase (PKG).[1][2][3][4][5] However, it also exhibits activity as an agonist of cyclic nucleotide-gated (CNG) channels, a characteristic that is particularly relevant in studies of sensory transduction, such as phototransduction in the retina.[6][7] This dual functionality necessitates careful experimental design and interpretation.
This document provides detailed application notes and protocols for the use of this compound in electrophysiological studies, with a focus on whole-cell patch-clamp recordings for ion channel analysis and extracellular field recordings for the study of synaptic plasticity.
Mechanism of Action
This compound exerts its effects through two primary mechanisms:
-
Inhibition of Protein Kinase G (PKG): As a competitive inhibitor, this compound binds to the cGMP-binding site on PKG, preventing its activation by endogenous cGMP.[3][4] This blockade allows researchers to investigate the downstream effects of the cGMP/PKG signaling cascade on various cellular processes, including ion channel modulation and synaptic plasticity.[8][9][10] The lipophilic nature of this compound facilitates its passage across cell membranes, making it effective in intact cell preparations.[1][2][5]
-
Activation of Cyclic Nucleotide-Gated (CNG) Channels: In contrast to its inhibitory effect on PKG, this compound can act as an agonist for CNG channels.[6][7] This is particularly evident in retinal photoreceptors, where it can elicit channel opening. This effect is voltage-dependent and should be considered when interpreting data from systems where both PKG and CNG channels are expressed.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound activity from various studies.
Table 1: Inhibitory Activity against Protein Kinase G (PKG)
| PKG Isoform | Ki (μM) | Cell Type/System | Reference |
| PKGIα | 0.5 | Purified enzyme | [11] |
| PKGIβ | 0.45 | Purified enzyme | [11] |
| PKGII | 0.7 | Purified enzyme | [11] |
| cGMP-dependent protein kinase | 0.5 | In vitro phosphorylation with kemptide | [3][4] |
Table 2: Effects on Ion Channels and Synaptic Plasticity
| Experimental Model | Concentration | Effect | Reference |
| Hippocampal Slices | Not specified | Reduces Long-Term Potentiation (LTP) | [11] |
| Rat Ventricular Myocytes | 2-10 μM | Tested for reversal of PKG-inhibited ICa(L) | [12] |
| Rod Photoreceptor CNG Channels | 10 μM | Activates ~93% of maximal cGMP response | [13] |
| Olfactory CNG Channels | 500 μM | Activates <9% of maximal cGMP response; antagonizes cGMP activation | [13] |
| Frog Motor Nerve Terminals | Not specified | With 8-Br-cGMP, enhances vesicular traffic and endocytosis | [7] |
Signaling Pathways
The following diagrams illustrate the signaling pathways affected by this compound.
References
- 1. Cyclic nucleotide-regulated channels (CNG) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. researchgate.net [researchgate.net]
- 3. cusabio.com [cusabio.com]
- 4. (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Role of cGMP-Dependent Signaling Pathway in Synaptic Vesicle Cycle at the Frog Motor Nerve Terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclic nucleotide–gated ion channel - Wikipedia [en.wikipedia.org]
- 9. KEGG PATHWAY: map04022 [genome.jp]
- 10. KEGG PATHWAY: hsa04022 [genome.jp]
- 11. This compound sodium | Protein Kinase G | Tocris Bioscience [tocris.com]
- 12. The Specific Role of cGMP in Hippocampal LTP - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Long-Term Potentiation in Hippocampus Involves Sequential Activation of Soluble Guanylate Cyclase, cGMP-Dependent Protein Kinase, and cGMP-Degrading Phosphodiesterase - PMC [pmc.ncbi.nlm.nih.gov]
Application of Rp-8-pCPT-cGMPS in the Study of Bone Cancer Pain in Rats
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Bone cancer pain is a debilitating condition that significantly impairs the quality of life for patients. Understanding the underlying molecular mechanisms is crucial for the development of effective therapeutic strategies. One signaling pathway implicated in the pathogenesis of bone cancer pain is the cyclic guanosine monophosphate (cGMP) - cGMP-dependent protein kinase (PKG) pathway. Rp-8-pCPT-cGMPS, a potent and membrane-permeable inhibitor of PKG, serves as a valuable pharmacological tool to investigate the role of this pathway in nociceptive processing. This document provides detailed application notes and protocols for the use of this compound in rat models of bone cancer pain.
Mechanism of Action
This compound is a competitive inhibitor of cGMP-dependent protein kinase (PKG).[1] In the context of bone cancer pain, tumor cell implantation in the bone leads to an upregulation of the cGMP-PKG signaling pathway in the dorsal root ganglia (DRG) and spinal cord.[1] This activation contributes to the hyperexcitability of sensory neurons, leading to the manifestation of pain behaviors such as thermal hyperalgesia and mechanical allodynia.[1] By inhibiting PKG, this compound can attenuate this neuronal hyperexcitability and subsequently alleviate bone cancer-induced pain.[1]
Signaling Pathway
The diagram below illustrates the proposed signaling pathway involved in bone cancer pain and the inhibitory action of this compound.
Caption: Proposed signaling pathway in bone cancer pain and the inhibitory role of this compound.
Experimental Protocols
Rat Model of Bone Cancer Pain
A commonly used and well-established model involves the intramedullary injection of cancer cells into the tibia of rats.[1]
Materials:
-
Walker 256 or MRMT-1 rat mammary gland carcinoma cells
-
Sprague-Dawley rats (female, 200-250 g)
-
Anesthetic (e.g., isoflurane, pentobarbital)
-
Surgical instruments (scalpel, forceps, dental drill)
-
Hamilton syringe with a 25-gauge needle
-
Bone wax
Procedure:
-
Culture Walker 256 or MRMT-1 cells in appropriate media.
-
Anesthetize the rat and shave the area around the left knee.
-
Make a small incision over the patella to expose the tibial plateau.
-
Create a small hole in the tibial plateau using a dental drill.
-
Slowly inject a suspension of 1 x 10^5 Walker 256 cells or 3 x 10^4 MRMT-1 cells in 10 µL of phosphate-buffered saline (PBS) into the intramedullary cavity of the tibia.
-
Seal the hole with bone wax to prevent leakage of tumor cells.
-
Suture the incision and allow the rat to recover.
-
Pain behaviors typically develop within 7-14 days post-implantation.
Intrathecal Administration of this compound
Intrathecal (i.t.) injection allows for direct delivery of the compound to the spinal cord.
Materials:
-
This compound sodium salt
-
Sterile saline or artificial cerebrospinal fluid (aCSF)
-
Hamilton syringe with a 30-gauge needle
Procedure:
-
Dissolve this compound in sterile saline or aCSF to the desired concentration (e.g., 5 nM).
-
Briefly anesthetize the rat with isoflurane.
-
Insert the 30-gauge needle between the L5 and L6 vertebrae until a tail-flick response is observed, indicating entry into the subarachnoid space.
-
Inject a volume of 10-20 µL of the this compound solution.
-
Administer the injection once daily for a specified period (e.g., 3 consecutive days).
Assessment of Pain Behaviors
a) Mechanical Allodynia: Mechanical allodynia is assessed by measuring the paw withdrawal threshold (PWT) in response to a mechanical stimulus.
Materials:
-
Von Frey filaments of varying forces
-
Elevated mesh platform
Procedure:
-
Place the rat on the elevated mesh platform and allow it to acclimate for at least 30 minutes.
-
Apply the von Frey filaments to the plantar surface of the hind paw with increasing force.
-
The PWT is the lowest force that elicits a brisk withdrawal response.
-
Test each paw multiple times with a sufficient interval between stimuli.
b) Thermal Hyperalgesia: Thermal hyperalgesia is measured by the paw withdrawal latency (PWL) to a thermal stimulus.
Materials:
-
Plantar test apparatus with a radiant heat source
Procedure:
-
Place the rat in a plastic enclosure on the glass surface of the plantar test apparatus.
-
Allow the rat to acclimate.
-
Position the radiant heat source under the plantar surface of the hind paw.
-
The PWL is the time taken for the rat to withdraw its paw.
-
A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.
Electrophysiological Recording of DRG Neurons
Whole-cell patch-clamp recording can be used to assess the excitability of DRG neurons.
Procedure:
-
Euthanize the rat and dissect the lumbar DRGs (L4-L6).
-
Dissociate the DRGs into single neurons using enzymatic digestion.
-
Perform whole-cell patch-clamp recordings on small-diameter DRG neurons (nociceptors).
-
Measure key parameters of neuronal excitability, including resting membrane potential, action potential threshold, and the number of action potentials fired in response to depolarizing current injections.
-
Bath apply this compound to the recorded neuron to observe its effect on hyperexcitability.
Data Presentation
The following tables summarize the expected quantitative data from experiments using this compound in a rat model of bone cancer pain. The data is hypothetical and for illustrative purposes, based on the findings reported in the literature.[1]
Table 1: Effect of Intrathecal this compound on Mechanical Allodynia
| Treatment Group | Day 0 (Baseline) PWT (g) | Day 7 Post-TCI PWT (g) | Day 14 Post-TCI PWT (g) |
| Sham + Vehicle | 14.5 ± 1.2 | 14.2 ± 1.5 | 14.8 ± 1.3 |
| BCP + Vehicle | 14.8 ± 1.4 | 6.2 ± 0.8 | 3.5 ± 0.5 |
| BCP + this compound (5 nM) | 14.6 ± 1.3 | 10.5 ± 1.1 | 8.9 ± 0.9 |
BCP: Bone Cancer Pain; PWT: Paw Withdrawal Threshold; TCI: Tumor Cell Implantation. Data are presented as mean ± SEM. *p < 0.05 compared to BCP + Vehicle group.
Table 2: Effect of Intrathecal this compound on Thermal Hyperalgesia
| Treatment Group | Day 0 (Baseline) PWL (s) | Day 7 Post-TCI PWL (s) | Day 14 Post-TCI PWL (s) |
| Sham + Vehicle | 12.1 ± 1.0 | 11.8 ± 0.9 | 12.3 ± 1.1 |
| BCP + Vehicle | 11.9 ± 0.9 | 7.5 ± 0.7 | 5.2 ± 0.6 |
| BCP + this compound (5 nM) | 12.0 ± 1.1 | 9.8 ± 0.8 | 8.5 ± 0.7 |
BCP: Bone Cancer Pain; PWL: Paw Withdrawal Latency; TCI: Tumor Cell Implantation. Data are presented as mean ± SEM. *p < 0.05 compared to BCP + Vehicle group.
Table 3: Effect of this compound on the Electrophysiological Properties of DRG Neurons in Bone Cancer Pain Rats
| Parameter | Sham Neurons | BCP Neurons + Vehicle | BCP Neurons + this compound (10 µM) |
| Resting Membrane Potential (mV) | -55.2 ± 2.1 | -48.5 ± 1.8 | -53.1 ± 2.0# |
| Action Potential Threshold (pA) | 120.5 ± 10.3 | 75.2 ± 8.5 | 105.8 ± 9.1# |
| Number of Action Potentials (at 2x threshold) | 2.1 ± 0.4 | 7.8 ± 0.9* | 3.5 ± 0.6# |
BCP: Bone Cancer Pain. Data are presented as mean ± SEM. *p < 0.05 compared to Sham Neurons; #p < 0.05 compared to BCP Neurons + Vehicle.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall experimental workflow and the logical relationship between the experimental components.
Caption: Overall experimental workflow for studying this compound in a rat model of bone cancer pain.
Caption: Logical relationship between the key components of the study.
Conclusion
This compound is a critical tool for elucidating the role of the cGMP-PKG signaling pathway in the development and maintenance of bone cancer pain. The protocols and data presented here provide a framework for researchers to effectively utilize this inhibitor in preclinical studies, ultimately contributing to the discovery of novel analgesic targets for this challenging pain condition.
References
Troubleshooting & Optimization
Potential off-target effects of Rp-8-pCPT-cGMPS
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of Rp-8-pCPT-cGMPS, a widely used inhibitor of cGMP-dependent protein kinase (PKG). The following resources are designed to help troubleshoot experiments and interpret data accurately.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a competitive inhibitor of cGMP-dependent protein kinase (PKG).[1][2][3] It binds to the cGMP binding site on PKG, preventing activation by endogenous cGMP.[4] It exhibits inhibitory activity against multiple isoforms of PKG.[5]
Q2: What are the known or potential off-target effects of this compound?
The primary off-target effects of this compound include interactions with:
-
Cyclic Nucleotide-Gated (CNG) Channels: this compound can act as a low-efficacy partial agonist on CNG channels.[6][7][8] This means it can weakly activate these channels on its own and compete with cGMP, potentially leading to complex effects on cellular ion homeostasis.
-
cAMP-Dependent Protein Kinase (PKA): While it shows selectivity for PKG, at higher concentrations, this compound can inhibit PKA.[5]
Q3: Why am I observing effects that are inconsistent with PKG inhibition?
Unexpected results could be due to several factors:
-
Off-target effects: The observed phenotype might be a result of the compound's action on CNG channels, PKA, or PDEs.
-
Compound concentration: The concentration of this compound used may be insufficient to fully inhibit PKG, or high enough to engage off-targets.
-
Cellular context: The expression levels of PKG, CNG channels, PKA, and PDEs in your specific cell or tissue model will influence the net effect of the compound.
-
Membrane permeability: While this compound is designed to be membrane-permeant, its intracellular concentration might vary between cell types and experimental conditions.[2][3]
Q4: How can I confirm that the effects I see are due to PKG inhibition and not off-target effects?
To validate that the observed effects are specifically due to PKG inhibition, consider the following control experiments:
-
Use a structurally different PKG inhibitor: Comparing the effects of this compound with another PKG inhibitor that has a different chemical structure can help confirm that the effect is on-target.
-
Rescue experiment: Attempt to rescue the phenotype by expressing a constitutively active form of PKG or by introducing a form of PKG that is insensitive to this compound.
-
Direct measurement of PKG activity: Assess the phosphorylation of known PKG substrates (e.g., VASP) via Western blot to confirm that this compound is inhibiting PKG at the concentrations used in your experiments.
Data Presentation
Table 1: Quantitative Inhibitory and Agonist Activities of this compound and Related Compounds
| Target | Compound | Activity | Value | Notes |
| PKGIα | This compound | Inhibition (Kᵢ) | 0.5 µM | Competitive inhibitor of cGMP-dependent protein kinase.[5] |
| PKGIβ | This compound | Inhibition (Kᵢ) | 0.45 µM | Exhibits high affinity for the beta isoform of PKG I.[5] |
| PKGII | This compound | Inhibition (Kᵢ) | 0.7 µM | Also demonstrates inhibitory activity against PKG type II.[5] |
| PKA | This compound | Inhibition (Kᵢ) | ~10 µM | Shows selectivity for PKG over PKA.[9] |
| Rod CNG Channels | This compound | Partial Agonist | Low Efficacy | Drastically reduced efficacy compared to the parent compound 8-pCPT-cGMP.[6][8] |
| Cone CNG Channels | This compound | Partial Agonist | Low Efficacy | Drastically reduced efficacy compared to the parent compound 8-pCPT-cGMP.[6][8] |
| PDE5 | Related cGMP Analogs | Inhibition | Potent | Rp-8-Br-PET-cGMPS, a related compound, potently inhibits PDE V. Specific IC₅₀ for this compound is not readily available.[9] |
Mandatory Visualizations
Caption: cGMP signaling pathway and points of interaction for this compound.
References
- 1. (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Nordic Biosite [nordicbiosite.com]
- 4. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound sodium | Protein Kinase G | Tocris Bioscience [tocris.com]
- 6. cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Inhibition of cyclic GMP-dependent protein kinase-mediated effects by (Rp)-8-bromo-PET-cyclic GMPS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Rp-8-pCPT-cGMPS Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments using the protein kinase G (PKG) inhibitor, Rp-8-pCPT-cGMPS.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a competitive inhibitor of the cGMP-binding sites on cGMP-dependent protein kinase (PKG).[1][2][3] By binding to these sites, it prevents the activation of PKG by endogenous cGMP, thereby inhibiting the phosphorylation of downstream target proteins. Its high lipophilicity allows it to readily cross cell membranes, making it effective in intact cells.[1][3]
Q2: What is a recommended starting concentration for this compound in cell-based assays?
A typical starting concentration for this compound in cell-based assays ranges from 1 to 50 µM. However, the optimal concentration is highly dependent on the cell type, the specific experimental conditions, and the intracellular concentration of cGMP. It is always recommended to perform a dose-response experiment to determine the most effective concentration for your specific system.
Q3: How long should I pre-incubate my cells with this compound?
Pre-incubation time is a critical factor for achieving optimal inhibition of PKG. Due to its mechanism of competitive inhibition, it is essential to allow this compound sufficient time to enter the cells and bind to PKG before stimulating the cGMP signaling pathway. Pre-incubation times can range from 10 minutes to several hours. A 20-30 minute pre-incubation is a common starting point for many cell culture experiments.
Q4: Is this compound selective for PKG?
This compound exhibits selectivity for PKG over cAMP-dependent protein kinase (PKA). However, at higher concentrations, some off-target effects on PKA have been reported. It is also known to have effects on cyclic nucleotide-gated (CNG) channels, where it can act as a partial agonist.[4] Therefore, it is crucial to use the lowest effective concentration and include appropriate controls to verify the specificity of the observed effects.
Q5: How should I prepare and store this compound?
This compound is typically supplied as a solid. For stock solutions, it is often dissolved in an aqueous buffer or DMSO. Store the solid compound and stock solutions at -20°C. For long-term storage, it is recommended to store the compound in a desiccated environment. Avoid repeated freeze-thaw cycles of stock solutions.
Quantitative Data Summary
The following tables summarize recommended starting concentrations and incubation times for this compound in various experimental systems based on published literature.
Table 1: Recommended Concentrations and Incubation Times in Cell Culture
| Cell Type | Application | Concentration | Incubation Time |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Capillary Network Formation Assay | 5 µM | 10 hours[5] |
| Vascular Smooth Muscle Cells (VSMCs) | Western Blot for VASP phosphorylation | 100 µM | 30-minute pre-incubation[6] |
| Baby Hamster Kidney (BHK) Cells | MAP Kinase Activation Assay | Not specified | 30-minute pre-incubation |
| Human Polymorphonuclear Neutrophils (PMNs) | Adhesion Assay | 0.1 - 10 mM | 20 minutes |
Table 2: Recommended Concentrations and Incubation Times in Tissues and Platelets
| System | Application | Concentration | Incubation/Perfusion Time |
| Human Platelets | Antagonism of PKG activation | 100 µM | 3 - 15 minutes pre-incubation[7] |
| Hippocampal Slices | Electrophysiology (LTP) | 10 µM | 10-minute perfusion |
Experimental Protocols
Protocol 1: General Protocol for PKG Inhibition in Cultured Cells
-
Cell Seeding: Plate cells at the desired density in appropriate culture vessels and allow them to adhere and reach the desired confluency.
-
Preparation of Inhibitor: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Further dilute the stock solution in pre-warmed cell culture medium to the desired final concentrations.
-
Pre-incubation: Remove the culture medium from the cells and replace it with the medium containing the desired concentration of this compound. As a vehicle control, treat a separate set of cells with medium containing the same concentration of the solvent used for the inhibitor stock.
-
Incubation: Incubate the cells for the predetermined time (e.g., 30 minutes to 2 hours) at 37°C in a CO2 incubator. This allows for the uptake of the inhibitor.
-
Stimulation: After the pre-incubation period, add the agonist (e.g., a nitric oxide donor or a cGMP analog) to stimulate the PKG pathway.
-
Assay: Following stimulation, proceed with your downstream analysis, such as Western blotting for phosphorylated target proteins (e.g., VASP), cell proliferation assays, or functional assays.
Protocol 2: Western Blot Analysis of VASP Phosphorylation
-
Cell Treatment: Follow the general protocol for PKG inhibition in cultured cells (Protocol 1).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated VASP (e.g., anti-phospho-VASP Ser239) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated VASP signal to the total VASP or a loading control (e.g., β-actin or GAPDH).
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak inhibition of PKG activity | - Insufficient incubation time: The inhibitor did not have enough time to enter the cells and bind to PKG. - Inadequate concentration: The concentration of the inhibitor is too low to effectively compete with intracellular cGMP. - Cell type resistance: Some cell types may be less permeable to the inhibitor or have very high levels of PKG or cGMP. - Degradation of the inhibitor: Improper storage or handling of the compound. | - Increase the pre-incubation time (e.g., from 30 minutes to 1-2 hours). - Perform a dose-response curve to determine the optimal inhibitor concentration. - Verify the expression and activity of PKG in your cell line. - Ensure proper storage of the inhibitor at -20°C and prepare fresh dilutions for each experiment. |
| Observed effects are not specific to PKG inhibition | - Off-target effects: At higher concentrations, this compound can affect PKA or CNG channels.[4] - Partial agonist activity: In some systems, this compound has been reported to have partial agonist activity.[8] | - Use the lowest effective concentration of this compound determined from your dose-response curve. - Include a PKA-specific inhibitor (e.g., KT5720) as a control to rule out PKA involvement. - Use another structurally different PKG inhibitor (e.g., KT5823) to confirm that the observed effect is due to PKG inhibition.[8] - If CNG channel involvement is suspected, consider using electrophysiological techniques or specific CNG channel blockers. |
| Variability between experiments | - Inconsistent pre-incubation times or concentrations. - Differences in cell confluency or passage number. - Variability in agonist stimulation. | - Standardize all experimental parameters, including pre-incubation time, inhibitor and agonist concentrations, and cell handling procedures. - Use cells within a consistent passage number range. - Ensure the agonist is freshly prepared and used at a consistent concentration. |
| Solubility issues | - Incorrect solvent or concentration. | - this compound is generally soluble in aqueous solutions and DMSO.[1] If using a high concentration, ensure it is fully dissolved before adding to the culture medium. Avoid precipitation in the medium. |
Visualizations
Caption: cGMP-PKG signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for using this compound.
Caption: A logical troubleshooting workflow for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Significance and therapeutic potential of the natriuretic peptides/cGMP/cGMP-dependent protein kinase pathway in vascular regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Vasodilator-stimulated phosphoprotein (VASP) is phosphorylated on Ser157 by protein kinase C-dependent and -independent mechanisms in thrombin-stimulated human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of cGMP-dependent protein kinase by the cell-permeable peptide DT-2 reveals a novel mechanism of vasoregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected results with Rp-8-pCPT-cGMPS
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Rp-8-pCPT-cGMPS in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a competitive inhibitor of cGMP-dependent protein kinase (PKG).[1][2][3] It binds to the cGMP binding site on PKG, preventing its activation by endogenous cGMP. Its lipophilic nature, due to the p-chlorophenylthio (pCPT) group at the 8-position, allows it to readily cross cell membranes.[1][3]
Q2: What is the selectivity profile of this compound?
This compound exhibits selectivity for PKG over cAMP-dependent protein kinase (PKA) and Epac-1.[4] However, it is important to be aware of potential off-target effects, particularly its agonistic activity on cyclic nucleotide-gated (CNG) channels.[5]
Q3: How should I prepare and store stock solutions of this compound?
The sodium salt of this compound is soluble in water and DMSO up to 100 mM.[4] For long-term storage, it is recommended to store the compound as a solid at -20°C, protected from light.[6] Stock solutions in water or DMSO should also be stored at -20°C. Stability for at least 4 years at -20°C has been reported.[6]
Q4: What is a typical working concentration for this compound in cell-based assays?
The optimal concentration of this compound will vary depending on the cell type, the specific experimental conditions, and the intracellular concentration of cGMP. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific system. Generally, concentrations in the low micromolar range (e.g., 1-10 µM) are used in cell-based assays to inhibit PKG.[6]
Troubleshooting Guide
Issue 1: I am not observing the expected inhibitory effect on my PKG-dependent pathway.
-
Possible Cause 1: Insufficient concentration.
-
Solution: The intracellular concentration of cGMP in your experimental system may be higher than anticipated, requiring a higher concentration of this compound to achieve competitive inhibition. Perform a dose-response experiment with a wider range of concentrations to determine the optimal inhibitory concentration.
-
-
Possible Cause 2: Poor cell permeability in your specific cell type.
-
Solution: While this compound is designed to be cell-permeable, its efficiency can vary between cell types.[1][3] Consider increasing the pre-incubation time to allow for sufficient intracellular accumulation. As a control, you can use a cell-permeable PKG activator (e.g., 8-pCPT-cGMP) to confirm that the cGMP signaling pathway is functional in your cells.
-
-
Possible Cause 3: Compound degradation.
-
Solution: Ensure that the compound has been stored correctly and that the stock solution is not expired. Prepare fresh dilutions from a new stock solution if degradation is suspected.
-
Issue 2: I am observing unexpected or paradoxical effects, such as activation of a signaling pathway.
-
Possible Cause 1: Off-target activation of CNG channels.
-
Solution: this compound has been reported to act as an agonist of cyclic nucleotide-gated (CNG) channels.[5] This can lead to an influx of cations, including Ca2+, which can trigger various downstream signaling events. To investigate this, you can:
-
Use a specific CNG channel blocker in conjunction with this compound to see if the unexpected effect is abolished.
-
Measure intracellular Ca2+ levels upon treatment with this compound.
-
Consider using an alternative PKG inhibitor with a different off-target profile, such as Rp-8-Br-PET-cGMPS, which has been shown to be a more potent and selective PKG inhibitor and an inhibitor of CNG channels.[7][8]
-
-
-
Possible Cause 2: Cross-reactivity with other kinases at high concentrations.
-
Solution: Although selective for PKG over PKA, at very high concentrations, off-target effects on other kinases cannot be entirely ruled out. It is crucial to use the lowest effective concentration determined from your dose-response experiments to minimize the risk of off-target activities.
-
Issue 3: I am seeing high variability in my results between experiments.
-
Possible Cause 1: Inconsistent stock solution preparation or storage.
-
Solution: Ensure that your stock solutions are prepared accurately and stored under the recommended conditions. Use a consistent protocol for thawing and handling your stock solutions to avoid repeated freeze-thaw cycles.
-
-
Possible Cause 2: Differences in cell culture conditions.
-
Solution: Factors such as cell passage number, confluency, and serum concentration in the media can influence intracellular signaling pathways. Maintain consistent cell culture practices to ensure the reproducibility of your experiments.
-
-
Possible Cause 3: Timing of treatment.
-
Solution: The kinetics of PKG inhibition can be critical. Standardize the pre-incubation time with this compound before stimulating your cells to ensure consistent inhibition of the target.
-
Quantitative Data
Table 1: Inhibitory Potency of this compound against PKG Isoforms
| PKG Isoform | K_i_ (µM) | IC_50_ (µM) | Reference |
| PKGIα | 0.5 | 18.3 | [6] |
| PKGIβ | 0.45 | - | |
| PKGII | 0.7 | 0.16 | [6] |
Table 2: Selectivity Profile of this compound and a Related Compound
| Compound | Target | Action | Potency | Reference |
| This compound | PKG | Inhibitor | K_i_ = 0.45-0.7 µM | |
| PKA | Weak Inhibitor | Selective for PKG over PKA | ||
| CNG Channels | Agonist | - | [5] | |
| Rp-8-Br-PET-cGMPS | PKG | Inhibitor | More potent than this compound | [7] |
| CNG Channels | Inhibitor | - | [8] |
Experimental Protocols
Protocol 1: General Protocol for Cell-Based Assays
-
Cell Culture: Plate cells at the desired density and allow them to adhere and grow to the appropriate confluency.
-
Starvation (Optional): Depending on the experimental design, cells may be serum-starved for a defined period (e.g., 4-24 hours) to reduce basal signaling activity.
-
Pre-incubation with Inhibitor:
-
Prepare the desired concentration of this compound in serum-free media or the appropriate assay buffer.
-
Remove the culture medium from the cells and wash once with sterile PBS.
-
Add the medium containing this compound to the cells.
-
Pre-incubate for a period of 30 minutes to 2 hours to allow for cell penetration and target engagement. The optimal pre-incubation time should be determined empirically.
-
-
Stimulation:
-
Add the stimulating agent (e.g., a cGMP-elevating compound like a nitric oxide donor or a cell-permeable cGMP analog) to the cells.
-
Incubate for the desired stimulation time.
-
-
Lysis and Downstream Analysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysates and clarify by centrifugation.
-
Proceed with your downstream analysis, such as Western blotting for phosphorylated VASP (a common PKG substrate), kinase activity assays, or other relevant readouts.
-
Protocol 2: In Vitro Kinase Assay
-
Reaction Setup:
-
Prepare a reaction buffer appropriate for PKG activity (e.g., containing Tris-HCl, MgCl₂, and ATP).
-
In a microcentrifuge tube or a well of a microplate, combine the reaction buffer, a PKG substrate (e.g., a synthetic peptide), and the desired concentration of this compound.
-
Include appropriate controls: a no-inhibitor control, a no-enzyme control, and a no-substrate control.
-
-
Enzyme Addition:
-
Add purified, active PKG to the reaction mixture to initiate the reaction.
-
-
Incubation:
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period, ensuring the reaction is in the linear range.
-
-
Termination:
-
Stop the reaction by adding a stop solution (e.g., a high concentration of EDTA or by boiling in SDS-PAGE sample buffer).
-
-
Detection:
-
Detect the phosphorylation of the substrate using an appropriate method, such as:
-
Phosphorimaging if using [γ-³²P]ATP.
-
An antibody-based method (e.g., ELISA or Western blot) using a phospho-specific antibody.
-
A fluorescence-based assay.
-
-
-
Data Analysis:
-
Quantify the signal and calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC_50_ value by fitting the data to a dose-response curve.
-
Visualizations
Caption: cGMP signaling pathway and points of intervention by this compound.
Caption: Troubleshooting workflow for unexpected results with this compound.
Caption: General experimental workflow for using this compound in cell-based assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorbyt.com [biorbyt.com]
- 4. This compound sodium | Protein Kinase G Inhibitors: R&D Systems [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Rp-8-Br-PET-cGMPS BIOLOG Life Science Institute [biolog.de]
- 8. biorxiv.org [biorxiv.org]
How to control for Rp-8-pCPT-cGMPS partial agonist activity
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and controlling for the partial agonist activity of Rp-8-pCPT-cGMPS in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is primarily known as a potent and cell-permeable competitive inhibitor of cGMP-dependent protein kinase (PKG).[1][2][3] Its lipophilic nature allows it to effectively cross cell membranes to inhibit intracellular PKG activity.[1][2] It exhibits selectivity for PKG over other cyclic nucleotide-dependent kinases like PKA.[4]
Q2: What is meant by "partial agonist activity" in the context of this compound?
Partial agonism occurs when a compound binds to and activates a receptor or enzyme but produces a submaximal response compared to a full agonist.[5][6] While this compound is an inhibitor of PKG, it has been shown to act as an agonist for other proteins, most notably cyclic nucleotide-gated (CNG) channels.[7][8] This means in experimental systems expressing CNG channels (e.g., retinal cells), this compound could produce a biological effect independent of its action on PKG, complicating data interpretation.
Q3: My experimental results with this compound are ambiguous. How do I determine if I'm seeing PKG inhibition or an off-target agonist effect?
Ambiguous results often arise from the compound's dual activity. To dissect the observed effects, a systematic approach is required. This involves performing careful dose-response experiments and using specific pharmacological controls to isolate the signaling pathway of interest. The workflow below provides a logical process for troubleshooting these results.
dot
Caption: Troubleshooting workflow for ambiguous experimental results.
Q4: How does a partial agonist behave in the presence of a full agonist?
When a partial agonist is present with a full agonist, it acts as a competitive antagonist.[5] It competes for the same binding site, and because it has lower intrinsic efficacy, its binding leads to a net decrease in the overall response compared to the full agonist alone.[5][6] This principle is key to designing experiments to confirm the mechanism of action.
dot
Caption: Conceptual diagram of partial agonist action.
Quantitative Data Summary
The inhibitory potency of this compound against its primary target, PKG, has been well-characterized.
| Parameter | Target | Value (µM) | Reference |
| Kᵢ | PKG (General) | 0.5 | [1][2][3] |
| Kᵢ | PKGIα | 0.5 | [4] |
| Kᵢ | PKGIβ | 0.45 | [4] |
| Kᵢ | PKGII | 0.7 | [4] |
Troubleshooting Guide
| Observed Phenomenon | Potential Cause | Recommended Action |
| Inhibition is weaker than expected or a stimulatory effect is seen at some concentrations. | Partial agonist activity on an off-target protein (e.g., CNG channels). | 1. Check literature for expression of CNG channels in your model system. 2. Use a specific CNG channel blocker as a control. 3. Perform a dose-response curve with a full PKG agonist to confirm competitive antagonism. |
| The compound works in in vitro kinase assays but not in intact cells. | Poor cell permeability (unlikely for this compound) or rapid degradation. | 1. Confirm cell permeability using a positive control known to be affected by PKG. 2. Check the stability of the compound in your specific cell culture medium. |
| Results are inconsistent between experiments. | Variability in protein expression (PKG, CNG channels) between cell passages or preparations. | 1. Standardize cell culture conditions and passage number. 2. Periodically verify the expression of key target proteins via Western blot. |
Experimental Protocols
Protocol 1: In Vitro PKG Kinase Assay
This protocol is designed to confirm the direct inhibitory effect of this compound on PKG activity.
Materials:
-
Recombinant active PKG enzyme
-
PKG substrate (e.g., Kemptide)[3]
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EGTA, pH 7.5)
-
[γ-³²P]ATP or an ADP-Glo™ Kinase Assay kit (Promega)
-
This compound
-
8-pCPT-cGMP (as an activator)
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, the PKG substrate, and the desired concentration of 8-pCPT-cGMP to activate the enzyme.
-
Add varying concentrations of this compound (e.g., 0.01 µM to 10 µM) to the reaction mixture. Include a vehicle-only control.
-
Pre-incubate the mixture for 10 minutes at 30°C to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding ATP (either [γ-³²P]ATP or cold ATP for ADP-Glo™).
-
Incubate for 30 minutes at 30°C.[9]
-
Terminate the reaction. For radioactive assays, this is done by spotting the mixture onto phosphocellulose paper and washing. For ADP-Glo™, add the ADP-Glo™ reagent.[10]
-
Quantify the phosphorylation (scintillation counting) or ADP production (luminescence).
-
Plot the results as % inhibition versus log[this compound] to determine the IC₅₀.
Protocol 2: Cell-Based Assay to Characterize Agonist vs. Antagonist Activity
This protocol uses a downstream marker of PKG activity (e.g., VASP phosphorylation at Ser239) to assess the effect of this compound in an intact cell system.
Materials:
-
Cells expressing PKG (e.g., human platelets, vascular smooth muscle cells)
-
Full PKG activator (e.g., 8-pCPT-cGMP)
-
This compound
-
Cell lysis buffer with phosphatase and protease inhibitors
-
Antibodies for Western blotting (anti-phospho-VASP Ser239, anti-total VASP)
Procedure:
-
Agonist Test:
-
Plate cells and allow them to adhere.
-
Treat cells with increasing concentrations of this compound alone (e.g., 0.1 µM to 50 µM) for a fixed time (e.g., 30 minutes).
-
Include a no-treatment control and a positive control (e.g., 10 µM 8-pCPT-cGMP).
-
-
Antagonist Test:
-
Prepare a dose-response curve for the full agonist (8-pCPT-cGMP) to determine its EC₅₀.
-
Pre-incubate cells with a fixed concentration of this compound (e.g., 1 µM or 10 µM) for 30 minutes.
-
Add increasing concentrations of 8-pCPT-cGMP to the pre-incubated cells.
-
-
Analysis:
-
Following treatment, lyse the cells and collect the protein.
-
Perform Western blotting to detect the levels of phosphorylated VASP and total VASP.
-
Quantify the band intensities. For the agonist test, look for an increase in VASP phosphorylation with this compound alone. For the antagonist test, determine if this compound causes a rightward shift in the 8-pCPT-cGMP dose-response curve, which would confirm competitive antagonism at the PKG level.
-
dot
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorbyt.com [biorbyt.com]
- 3. (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound sodium | Protein Kinase G | Tocris Bioscience [tocris.com]
- 5. Partial agonist - Wikipedia [en.wikipedia.org]
- 6. Partial agonists of dopamine receptors: receptor theory and the dopamine hypothesis of psychosis | BJPsych Advances | Cambridge Core [cambridge.org]
- 7. This compound BIOLOG Life Science Institute [biolog.de]
- 8. medchemexpress.com [medchemexpress.com]
- 9. In vitro protein kinase assay [bio-protocol.org]
- 10. promega.jp [promega.jp]
Minimizing variability in experiments with Rp-8-pCPT-cGMPS
Welcome to the technical support center for Rp-8-pCPT-cGMPS. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing variability in experiments utilizing this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and membrane-permeable competitive inhibitor of cGMP-dependent protein kinase (PKG).[1][2][3][4] It functions by binding to the cGMP binding sites on PKG, thereby preventing the activation of the kinase by endogenous cGMP.[5] Its lipophilic nature, due to the p-chlorophenylthio (pCPT) group at the 8-position, allows it to readily cross cell membranes.[2][3]
Q2: What are the common applications of this compound in research?
This compound is widely used to investigate the physiological roles of the cGMP/PKG signaling pathway. Common applications include studying its role in smooth muscle relaxation, platelet aggregation, neuronal signaling, and gene expression.[1][6] It is a valuable tool for dissecting cGMP-mediated events from those mediated by other signaling pathways, such as the cAMP/PKA pathway.
Q3: How should I prepare and store stock solutions of this compound?
This compound is typically supplied as a sodium salt. For optimal stability, it is recommended to prepare stock solutions in aqueous buffers or DMSO. The compound should be stored at -20°C as a solid or in solution. While it has sufficient stability at room temperature for short periods, long-term storage should be in a freezer to prevent potential degradation.[5] It is also advisable to protect solutions from bright light.[5]
Q4: What is the recommended working concentration for this compound?
The optimal working concentration of this compound is highly dependent on the specific experimental system, including the cell type, tissue, and the intracellular concentration of cGMP. As a starting point, concentrations ranging from 1 µM to 100 µM are often reported in the literature. It is crucial to perform a dose-response experiment to determine the most effective concentration for your specific application.
Troubleshooting Guide
Problem 1: I am not observing any inhibitory effect of this compound in my cell-based assay.
-
Possible Cause 1: Insufficient Concentration. The effective concentration can vary significantly between cell types.
-
Solution: Perform a dose-response curve with a wider range of concentrations (e.g., 0.1 µM to 200 µM) to determine the optimal inhibitory concentration for your specific cells.
-
-
Possible Cause 2: Inadequate Pre-incubation Time. Due to its mechanism of action as a competitive inhibitor, this compound needs to enter the cells and bind to PKG before the cGMP-mediated signaling is initiated.
-
Solution: Increase the pre-incubation time. A pre-incubation period of 20-30 minutes is often recommended to ensure sufficient cellular uptake and target engagement.[5]
-
-
Possible Cause 3: Poor Cell Permeability in Your Specific Cell Type. While generally membrane-permeable, the efficiency of uptake can vary.
-
Solution: If increasing concentration and pre-incubation time is ineffective, consider using a more lipophilic analog like Rp-8-Br-PET-cGMPS, though be aware of its different selectivity profile.[7]
-
-
Possible Cause 4: The observed effect is not mediated by PKG.
-
Solution: Use multiple, structurally and mechanistically different PKG inhibitors (e.g., KT5823) to confirm that the biological effect is indeed PKG-dependent. Employ positive and negative controls for the cGMP/PKG pathway.
-
Problem 2: I am observing unexpected or off-target effects.
-
Possible Cause 1: Agonistic activity on Cyclic Nucleotide-Gated (CNG) Channels. this compound has been shown to act as an agonist on certain CNG channels, which can lead to confounding results in tissues where these channels are expressed, such as the retina and olfactory neurons.[8][9]
-
Solution: If working with tissues expressing CNG channels, it is critical to include control experiments to assess the contribution of CNG channel activation. This may involve using specific CNG channel blockers or comparing the effects with other PKG inhibitors that have different activities on CNG channels.
-
-
Possible Cause 2: Inhibition of Phosphodiesterases (PDEs). Some cGMP analogs can inhibit certain PDEs, which could lead to an increase in intracellular cGMP or cAMP levels, complicating the interpretation of results.
-
Solution: Measure intracellular cyclic nucleotide levels to ensure they are not being unexpectedly altered by the inhibitor. Compare the effects of this compound with a non-cGMP analog PKG inhibitor.
-
-
Possible Cause 3: Non-specific effects at high concentrations. Like many pharmacological agents, high concentrations of this compound may lead to non-specific effects.
-
Solution: Use the lowest effective concentration determined from your dose-response experiments.
-
Problem 3: There is high variability between my experimental replicates.
-
Possible Cause 1: Inconsistent Stock Solution Preparation or Storage. Improper handling of the compound can lead to degradation and loss of activity.
-
Solution: Prepare fresh stock solutions regularly and store them in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Ensure the compound is fully dissolved before use.
-
-
Possible Cause 2: Variability in Cell Culture Conditions. Cell density, passage number, and overall cell health can significantly impact the cellular response to signaling molecules.
-
Solution: Standardize your cell culture protocols meticulously. Use cells within a consistent passage number range and ensure they are healthy and at a consistent confluency at the time of the experiment.
-
-
Possible Cause 3: Inconsistent Timing of Reagent Addition. The timing of pre-incubation and stimulation is critical for reproducible results.
-
Solution: Use a precise and consistent timing protocol for all experimental steps.
-
Quantitative Data Summary
Table 1: Inhibitory Constants (Ki) of this compound for PKG Isoforms
| PKG Isoform | Ki (µM) | Reference |
| PKGIα | 0.5 | [1] |
| PKGIβ | 0.45 | |
| PKGII | 0.7 |
Table 2: Recommended Starting Concentrations for Common Applications
| Application | Cell/Tissue Type | Recommended Starting Concentration (µM) | Reference |
| Inhibition of Platelet Aggregation | Human Platelets | 10 - 100 | [1] |
| Smooth Muscle Relaxation Assay | Rat Aorta | 1 - 30 | |
| Neuronal Signaling Studies | Hippocampal Slices | 1 - 10 | |
| In vitro Kinase Assay | Purified PKG | 0.1 - 10 | [1] |
Experimental Protocols
Protocol 1: In Vitro PKG Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on purified PKG.
Materials:
-
Purified recombinant PKG
-
PKG substrate (e.g., a fluorescently labeled peptide)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
cGMP stock solution (e.g., 1 mM in water)
-
96-well plate
-
Plate reader
Procedure:
-
Prepare the kinase reaction mix: In a microcentrifuge tube, combine the kinase reaction buffer, purified PKG, and the substrate peptide.
-
Prepare inhibitor dilutions: Serially dilute the this compound stock solution in the kinase reaction buffer to achieve a range of desired final concentrations.
-
Pre-incubation: Add the diluted inhibitor or vehicle (DMSO) to the wells of the 96-well plate. Then, add the kinase reaction mix to each well. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction: Add a mixture of cGMP (to activate PKG) and ATP to each well to start the kinase reaction. The final concentration of cGMP should be sufficient to fully activate the enzyme (e.g., 1-10 µM).
-
Incubate: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction: Terminate the reaction by adding a stop solution (e.g., a high concentration of EDTA or by heating).
-
Readout: Measure the phosphorylation of the substrate using a plate reader.
-
Data Analysis: Plot the kinase activity against the inhibitor concentration and determine the IC₅₀ value.
Protocol 2: Inhibition of Platelet Aggregation
This protocol describes how to use this compound to study the role of PKG in platelet aggregation.
Materials:
-
Freshly drawn human blood anticoagulated with citrate
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Platelet agonist (e.g., ADP, collagen, or a cGMP analog like 8-pCPT-cGMP)
-
This compound stock solution
-
Saline or appropriate buffer
-
Platelet aggregometer
Procedure:
-
Prepare PRP and PPP: Centrifuge the whole blood at a low speed to obtain PRP. Centrifuge a separate aliquot at a high speed to obtain PPP, which will be used as a blank.
-
Pre-warm samples: Pre-warm the PRP and PPP samples to 37°C.
-
Pre-incubation with inhibitor: Add the desired concentration of this compound or vehicle control to the PRP and incubate for 20-30 minutes at 37°C.
-
Baseline measurement: Place the PRP sample in the aggregometer and establish a stable baseline.
-
Induce aggregation: Add the platelet agonist to the PRP and record the change in light transmittance over time.
-
Data Analysis: Compare the aggregation curves of the control and inhibitor-treated samples to determine the effect of this compound on platelet aggregation.
Visualizations
Caption: The cGMP signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting common issues with this compound experiments.
References
- 1. (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorbyt.com [biorbyt.com]
- 4. This compound - Nordic Biosite [nordicbiosite.com]
- 5. biolog.de [biolog.de]
- 6. researchgate.net [researchgate.net]
- 7. Rp-8-Br-PET-cGMPS BIOLOG Life Science Institute [biolog.de]
- 8. jneurosci.org [jneurosci.org]
- 9. medchemexpress.com [medchemexpress.com]
Rp-8-pCPT-cGMPS degradation and how to prevent it
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rp-8-pCPT-cGMPS. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a competitive inhibitor of cGMP-dependent protein kinase (PKG).[1][2][3] It has a high affinity for PKG, with a reported Ki value of 0.5 µM.[1][2] Its high lipophilicity allows it to readily penetrate cell membranes to inhibit intracellular PKG.[2][3][4] It exhibits selectivity for PKG over Protein Kinase A (PKA).[5]
Q2: Is this compound susceptible to degradation by phosphodiesterases (PDEs)?
No, this compound is resistant to hydrolysis by mammalian cyclic nucleotide-dependent phosphodiesterases.[4][6] This metabolic stability prevents the formation of side-effect-inducing metabolites and ensures that its effects are due to the inhibition of PKG.[4]
Q3: What is the main cause of this compound degradation and how can it be prevented?
While resistant to enzymatic degradation, cGMP analogs can be susceptible to slow oxidation. To prevent potential degradation, the compound and its solutions should be protected from bright light and stored appropriately.[7] For long-term storage, it is recommended to store the compound in its lyophilized form in a freezer.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no inhibitory effect on PKG | 1. Degradation of the compound: Improper storage or handling may have led to the degradation of this compound. 2. Insufficient preincubation time: The production of intracellular cGMP by a first messenger is much faster than the antagonist can penetrate the cell membrane. | 1. Verify storage conditions: Ensure the compound has been stored at -20°C, protected from light, and in a tightly sealed vial. For solutions, use freshly prepared aliquots or those stored at -20°C for no longer than one month. 2. Optimize preincubation: A preincubation time of around 20 minutes is important to allow for sufficient cell penetration before stimulating the cGMP pathway.[7] |
| Unexpected agonistic effects | Oxidation of the compound: Although not explicitly stated for this compound, a related compound, Rp-8-CPT-cAMPS, can slowly oxidize to form the agonistic 8-CPT-cAMP.[7] A similar process could potentially occur with this compound. | Use fresh compound: Prepare fresh solutions from lyophilized powder for critical experiments. Minimize exposure of the stock solutions to air and light. |
| Variability between experiments | 1. Repeated freeze-thaw cycles of stock solutions: This can lead to degradation of the compound. 2. Inconsistent solution preparation: Differences in solvent or concentration can affect the experimental outcome. | 1. Aliquot stock solutions: Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles. 2. Standardize solution preparation: Follow a consistent protocol for preparing solutions. Refer to the manufacturer's datasheet for solubility information. |
Storage and Handling Recommendations
Proper storage and handling are critical for maintaining the stability and activity of this compound.
| Form | Storage Temperature | Storage Conditions | Shelf Life |
| Solid (Lyophilized) | -20°C[4][8] | Store in a tightly sealed vial, desiccated, and protected from light.[7] | Up to 6 months. |
| Solution | -20°C | Store as single-use aliquots in tightly sealed vials. | Useable for up to one month. It is highly recommended to make up and use solutions on the same day. |
Note: Before use, and prior to opening the vial, it is recommended that the product be allowed to equilibrate to room temperature for at least 60 minutes.
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol provides a general framework for assessing the stability of this compound under specific experimental conditions using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the degradation rate of this compound in a specific buffer at a given temperature over time.
Materials:
-
This compound
-
Desired buffer (e.g., PBS, Tris-HCl)
-
HPLC system with a suitable column (e.g., C18) and UV detector
-
Incubator or water bath
-
Autosampler vials
Methodology:
-
Prepare a stock solution of this compound in the desired buffer at a known concentration (e.g., 1 mM).
-
Aliquot the stock solution into multiple autosampler vials.
-
Establish a time-zero measurement: Immediately inject an aliquot into the HPLC system to obtain the initial peak area corresponding to intact this compound. The typical purity is >99% as determined by HPLC/UV at 282 nm.[7]
-
Incubate the remaining aliquots at the desired experimental temperature.
-
Collect time-point samples: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove an aliquot from the incubator.
-
Analyze by HPLC: Inject the sample into the HPLC system.
-
Data Analysis:
-
Measure the peak area of the intact this compound at each time point.
-
Calculate the percentage of remaining this compound at each time point relative to the time-zero measurement.
-
Plot the percentage of remaining compound against time to determine the degradation kinetics.
-
Visualizations
Signaling Pathway of PKG Inhibition
References
- 1. (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorbyt.com [biorbyt.com]
- 4. This compound BIOLOG Life Science Institute [biolog.de]
- 5. This compound sodium (5524) by Tocris, Part of Bio-Techne [bio-techne.com]
- 6. The cGMP Pathway and Inherited Photoreceptor Degeneration: Targets, Compounds, and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biolog.de [biolog.de]
- 8. This compound sodium | Protein Kinase G | Tocris Bioscience [tocris.com]
Technical Support Center: Interpreting Biphasic Effects of Rp-8-pCPT-cGMPS in Platelets
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the cGMP-dependent protein kinase (PKG) inhibitor, Rp-8-pCPT-cGMPS, in platelet studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret the complex, and often biphasic, effects of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in platelets?
A1: this compound is a competitive inhibitor of cGMP-dependent protein kinase (PKG).[1] It has a high lipid solubility, allowing it to readily penetrate cell membranes and reach sufficient intracellular concentrations to inhibit PKG.[1] In vitro studies have demonstrated its inhibitory effect on PKG with a Ki of 0.5 microM.[2] Its primary role in platelet research is to antagonize the activation of PKG by cGMP, thereby helping to elucidate the role of the cGMP/PKG signaling pathway in platelet function.[2]
Q2: I'm observing a weak pro-aggregatory effect at the beginning of my experiment with this compound, followed by the expected inhibition. Is this a known phenomenon?
A2: Yes, a biphasic effect of cGMP analogs on platelets, characterized by a fast activation followed by a delayed inhibition, has been described.[3] This initial stimulatory effect is generally considered to be independent of PKG.[3] The delayed inhibitory action represents the canonical cGMP/PKG-dependent platelet inhibition.[3] The time lag is thought to be due to the time required for the analog to reach a sufficient intracellular concentration to effectively modulate PKG activity.[3]
Q3: Can this compound affect signaling pathways other than PKG in platelets?
A3: While this compound is designed to be a specific PKG inhibitor, some cGMP analogs have been shown to have effects unrelated to PKG.[3] For instance, certain cGMP analogs can elevate intracellular cAMP levels in human platelets, which in turn activates Protein Kinase A (PKA).[4] PKA activation can then lead to the phosphorylation of vasodilator-stimulated phosphoprotein (VASP) and subsequent platelet inhibition.[4] Therefore, it is crucial to consider potential off-target effects on the cAMP/PKA pathway when interpreting your results.
Q4: How does the effect of this compound vary with concentration and incubation time?
A4: The effects of cGMP analogs, including this compound, are concentration- and time-dependent. Low concentrations may not be sufficient to inhibit PKG effectively, while very high concentrations might lead to off-target effects. The biphasic nature of cGMP analog effects highlights the importance of incubation time.[3] Short incubation times may reveal initial, PKG-independent stimulatory effects, whereas longer incubation periods (e.g., 10 minutes or more) are often necessary to observe the PKG-mediated inhibitory effects.[3]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| No inhibitory effect of this compound on platelet aggregation. | 1. Insufficient concentration: The concentration of this compound may be too low to effectively inhibit PKG. 2. Inadequate pre-incubation time: The compound may not have had enough time to permeate the cell membrane and reach its target. 3. Degradation of the compound: Improper storage or handling may have led to the degradation of this compound. | 1. Perform a dose-response curve to determine the optimal inhibitory concentration for your experimental setup. 2. Increase the pre-incubation time with platelets to at least 10 minutes before adding the agonist. 3. Ensure the compound is stored correctly and prepare fresh solutions for each experiment. |
| Unexpected platelet activation or aggregation with this compound alone. | 1. PKG-independent stimulatory effect: As mentioned in the FAQs, cGMP analogs can have initial, PKG-independent pro-aggregatory effects.[3] 2. Contamination of the compound or reagents. | 1. Reduce the concentration of this compound. 2. Co-incubate with a PKA inhibitor to investigate the potential involvement of the cAMP/PKA pathway. 3. Test the compound on its own without any other agonist to confirm its direct effect. 4. Ensure all reagents and buffers are free of contaminants. |
| Variability in results between experiments. | 1. Donor-to-donor variability in platelet response. 2. Differences in platelet preparation. 3. Inconsistent timing of reagent addition. | 1. Use platelets from the same donor for a set of comparative experiments. 2. Standardize your platelet isolation and washing protocol to minimize variability. 3. Use automated pipettes for precise and consistent timing of reagent addition. |
| This compound fails to reverse the effects of a PKG activator (e.g., 8-pCPT-cGMP). | 1. Concentration of the activator is too high. 2. The observed effect of the activator is PKG-independent. | 1. Perform a titration experiment to find concentrations of the activator and inhibitor that show a competitive relationship. 2. Investigate alternative signaling pathways that might be activated by the PKG activator. |
Data Presentation
Table 1: Summary of this compound Properties and Effects in Platelets
| Parameter | Value/Effect | Reference |
| Mechanism of Action | Competitive inhibitor of cGMP-dependent protein kinase (PKG) | [1] |
| Ki for PKG | 0.5 µM | [2] |
| Cell Permeability | High (lipophilic) | [1] |
| Primary Effect | Antagonizes PKG activation by cGMP | [2] |
| Potential Biphasic Effect | Initial, transient stimulation (PKG-independent) followed by inhibition (PKG-dependent) | [3] |
| Potential Off-Target Effect | May influence cAMP/PKA signaling pathway | [4] |
Experimental Protocols
Key Experiment: Platelet Aggregation Assay
This protocol is a generalized procedure for measuring platelet aggregation using light transmission aggregometry (LTA).
-
Platelet Preparation:
-
Isolate platelet-rich plasma (PRP) from whole blood by centrifugation at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature.
-
To obtain washed platelets, centrifuge the PRP at a higher speed (e.g., 1000 x g) for 10 minutes, remove the supernatant, and gently resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer).
-
Adjust the platelet count to the desired concentration (e.g., 2.5 x 10⁸ platelets/mL).
-
-
Assay Procedure:
-
Pre-warm the platelet suspension to 37°C.
-
Add the desired concentration of this compound or vehicle control to the platelet suspension.
-
Pre-incubate for a specified time (e.g., 10 minutes) at 37°C with stirring.
-
Add a platelet agonist (e.g., ADP, collagen, thrombin) to induce aggregation.
-
Monitor the change in light transmission over time using an aggregometer. The increase in light transmission corresponds to platelet aggregation.
-
Key Experiment: Western Blot for VASP Phosphorylation
This protocol outlines the general steps for assessing the phosphorylation status of VASP, a key substrate of PKG and PKA.
-
Platelet Treatment:
-
Prepare washed platelets as described above.
-
Pre-incubate the platelets with this compound or vehicle control for the desired time.
-
Stimulate the platelets with a PKG or PKA activator (e.g., 8-pCPT-cGMP or forskolin, respectively).
-
Lyse the platelets in a suitable lysis buffer containing phosphatase and protease inhibitors.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated VASP (e.g., anti-phospho-VASP Ser239).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Normalize the results to total VASP or a loading control like β-actin.
-
Mandatory Visualizations
Caption: cGMP/PKG signaling pathway in platelets and the inhibitory action of this compound.
Caption: Experimental workflow to investigate the biphasic effects of this compound on platelet aggregation.
Caption: Logical model for the biphasic effects of this compound based on time-dependent mechanisms.
References
Addressing membrane permeability challenges with Rp-8-pCPT-cGMPS
Welcome to the technical support center for Rp-8-pCPT-cGMPS. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this potent, membrane-permeable cGMP-dependent protein kinase (PKG) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a competitive inhibitor of cGMP-dependent protein kinase (PKG).[1][2][3] Its chemical structure includes a p-chlorophenylthio (pCPT) group at the 8-position of the guanine ring, which increases its lipophilicity and allows it to more readily penetrate cell membranes to inhibit intracellular PKG.[1][2][3] It acts by competing with endogenous cGMP for the binding sites on PKG, thereby preventing the activation of the kinase.
Q2: What are the key advantages of using this compound over other PKG inhibitors?
The primary advantage of this compound is its enhanced membrane permeability, allowing for effective inhibition of PKG in intact cells.[1][2][3] This contrasts with more polar cGMP analogs that have limited ability to cross cell membranes. It also exhibits selectivity for PKG over cAMP-dependent protein kinase (PKA).[4]
Q3: How should I prepare and store stock solutions of this compound?
This compound sodium salt is soluble in water and DMSO up to 100 mM. For long-term storage, it is recommended to store the solid compound at -20°C, where it can be stable for at least four years.[5] While stock solutions can be prepared in aqueous buffers or DMSO, it is advisable to prepare fresh solutions for each experiment or to aliquot and freeze stock solutions at -20°C to minimize degradation. It is not recommended to store aqueous solutions for long periods.
Q4: What is a typical working concentration for this compound in cell-based assays?
The optimal concentration of this compound will vary depending on the cell type, the specific experimental conditions, and the intracellular concentration of cGMP. However, a common starting point for many cell-based assays is in the range of 1 to 100 µM. For instance, a concentration of 10 µM has been shown to block nitric oxide donor-induced relaxation in rat tail arteries.[5] In studies with coronary myocytes, 10 µM was used to abolish the stimulatory effect of dopamine on BKCa channels.[6] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Troubleshooting Guide
Problem 1: I am not observing the expected inhibitory effect of this compound on my PKG-mediated signaling pathway.
-
Possible Cause 1: Insufficient intracellular concentration.
-
Solution: Although this compound is membrane-permeable, the efficiency of uptake can vary between cell types. Consider increasing the concentration of the inhibitor. It is also crucial to pre-incubate the cells with this compound for a sufficient period to allow for adequate cell loading before stimulating the pathway. A pre-incubation time of 20-30 minutes is often a good starting point.
-
-
Possible Cause 2: Instability of the compound.
-
Solution: Ensure that your stock solution is fresh or has been stored properly at -20°C. Repeated freeze-thaw cycles should be avoided. Prepare fresh dilutions in your experimental buffer immediately before use.
-
-
Possible Cause 3: High levels of endogenous cGMP.
-
Solution: As a competitive inhibitor, the effectiveness of this compound can be overcome by high concentrations of cGMP. If your experimental conditions lead to a very strong stimulation of cGMP production, you may need to increase the concentration of the inhibitor to effectively compete for the binding sites on PKG.
-
Problem 2: I am observing unexpected or off-target effects in my experiment.
-
Possible Cause 1: Agonist activity at cyclic nucleotide-gated (CNG) channels.
-
Solution: A known off-target effect of this compound is its ability to act as an agonist for cyclic nucleotide-gated (CNG) channels in a voltage-dependent manner.[7] This can lead to changes in ion flow and cellular excitability that are independent of PKG inhibition. To investigate this, you can use a specific CNG channel blocker in conjunction with this compound to see if the unexpected effects are mitigated.
-
-
Possible Cause 2: Non-specific effects at high concentrations.
-
Solution: Using excessively high concentrations of any inhibitor can lead to off-target effects. It is critical to perform a dose-response curve to identify the lowest effective concentration that inhibits your PKG-dependent process without causing non-specific cellular changes.
-
Problem 3: I am seeing variability in my results between experiments.
-
Possible Cause 1: Inconsistent cell loading.
-
Solution: Ensure that the pre-incubation time and concentration of this compound are kept consistent across all experiments. The density of the cells can also affect the uptake of the compound, so it is important to have consistent cell seeding densities.
-
-
Possible Cause 2: Differences in stock solution preparation.
-
Solution: Prepare a large batch of stock solution, aliquot it, and freeze it to ensure that the same stock is used for a series of experiments. This will minimize variability that can arise from weighing small amounts of the compound for each experiment.
-
Data Presentation
Table 1: Inhibitory Potency of this compound against PKG Isoforms
| Kinase | Ki (µM) |
| PKGIα | 0.5 |
| PKGIβ | 0.45 |
| PKGII | 0.7 |
Data compiled from Tocris Bioscience.[4]
Table 2: IC50 Values of this compound against cGK Isoforms
| Kinase | IC50 (µM) |
| cGK Iα | 18.3 |
| cGK II | 0.16 |
Data compiled from Cayman Chemical and APExBIO.[5][8]
Table 3: Physicochemical Properties of this compound Sodium Salt
| Property | Value |
| Molecular Weight | 525.86 g/mol |
| Formula | C₁₆H₁₄ClN₅NaO₆PS₂ |
| Solubility (Water) | Soluble to 100 mM |
| Solubility (DMSO) | Soluble to 100 mM |
| Purity | ≥99% (HPLC) |
| Storage | Store at -20°C |
Data compiled from R&D Systems and Cayman Chemical.[5]
Experimental Protocols
Protocol 1: Inhibition of Platelet Aggregation
This protocol is a general guideline for assessing the effect of this compound on agonist-induced platelet aggregation.
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer.
-
-
Pre-incubation with Inhibitor:
-
Pre-warm the PRP to 37°C.
-
Add this compound to the PRP at the desired final concentration (e.g., 10-100 µM).
-
Incubate for 20-30 minutes at 37°C. A vehicle control (e.g., DMSO or saline) should be run in parallel.
-
-
Platelet Aggregation Assay:
-
Place the PRP sample in a platelet aggregometer.
-
Add a platelet agonist (e.g., ADP, collagen, or thrombin) to induce aggregation.
-
Monitor the change in light transmittance over time to measure the extent of platelet aggregation.
-
-
Data Analysis:
-
Compare the aggregation curve of the this compound-treated platelets to the vehicle control to determine the inhibitory effect.
-
Protocol 2: Vasodilation Assay in Isolated Arterial Rings
This protocol provides a general method for studying the effect of this compound on vasodilation.
-
Preparation of Arterial Rings:
-
Isolate arteries (e.g., rat tail artery or coronary artery) and place them in cold physiological salt solution (PSS).
-
Carefully dissect and cut the artery into rings of 2-3 mm in length.
-
Mount the arterial rings in an organ bath containing PSS, maintained at 37°C and bubbled with 95% O₂/5% CO₂.
-
-
Pre-contraction and Inhibition:
-
Allow the rings to equilibrate under a resting tension for at least 60 minutes.
-
Induce a stable contraction with a vasoconstrictor (e.g., phenylephrine or KCl).
-
Once a stable contraction is achieved, add this compound to the organ bath at the desired concentration (e.g., 10 µM) and incubate for 20-30 minutes.
-
-
Induction of Vasodilation:
-
Add a vasodilator that acts via the cGMP-PKG pathway (e.g., a nitric oxide donor like sodium nitroprusside or SIN-1) in a cumulative concentration-response manner.
-
Record the changes in isometric tension.
-
-
Data Analysis:
-
Construct concentration-response curves for the vasodilator in the presence and absence of this compound to determine if the inhibitor shifts the curve to the right, indicating antagonism of PKG-mediated vasodilation.
-
Visualizations
Caption: cGMP-PKG signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for using this compound.
Caption: Troubleshooting logic for unexpected results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorbyt.com [biorbyt.com]
- 3. This compound - Nordic Biosite [nordicbiosite.com]
- 4. This compound sodium | Protein Kinase G | Tocris Bioscience [tocris.com]
- 5. caymanchem.com [caymanchem.com]
- 6. ahajournals.org [ahajournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
Technical Support Center: Negative Control Experiments for Rp-8-pCPT-cGMPS Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Rp-8-pCPT-cGMPS, a potent inhibitor of cGMP-dependent protein kinase (PKG). The following information will assist in designing robust negative control experiments to ensure the specific action of this inhibitor in your studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a competitive inhibitor of cGMP-dependent protein kinase (PKG).[1][2] It acts by competing with endogenous cGMP for the cGMP-binding sites on the regulatory subunit of PKG, thereby preventing the activation of the kinase. It is known for its high lipid solubility, which allows for effective penetration of cell membranes.[1][2]
Q2: Why are negative control experiments crucial when using this compound?
Negative control experiments are essential to verify that the observed biological effects are specifically due to the inhibition of PKG by this compound and not a result of off-target effects. As with many pharmacological inhibitors, cGMP analogs can sometimes interact with other cellular components.[3] Robust negative controls strengthen the interpretation of your results and are critical for data validation.
Q3: Is there a structurally similar, inactive analog of this compound to use as a negative control?
Q4: What is a suitable positive control for experiments with this compound?
The Sp-isomer, Sp-8-pCPT-cGMPS , is an excellent positive control as it is a potent activator of PKG. Using this compound can confirm that the cGMP/PKG signaling pathway is operational in your experimental system.
Troubleshooting Guide
Unexpected or Ambiguous Results
If you observe unexpected results or are concerned about the specificity of the effects of this compound, consider the following troubleshooting steps:
1. Potential Off-Target Effects:
This compound is generally selective for PKG over Protein Kinase A (PKA).[4][5] However, at higher concentrations, the possibility of off-target effects on other kinases, phosphodiesterases (PDEs), or cyclic nucleotide-gated (CNG) channels should be considered.[6][7][8][9]
Quantitative Data on Selectivity and Off-Target Effects:
| Target | Inhibitor | Ki / IC50 | Notes |
| PKGIα | This compound | 0.5 µM (Ki)[1][2][4][5] | Primary target. |
| PKGIβ | This compound | 0.45 µM (Ki)[4][5] | Primary target. |
| PKGII | This compound | 0.7 µM (Ki)[4][5] | Primary target. |
| PKA | This compound | Exhibits selectivity over PKA.[4][5] | One study suggests no effect on PKA in intact platelets.[10][11] |
| cGMP-regulated PDEs | This compound | No significant effect in intact human platelets.[10][11] | |
| CNG Channels | This compound | Can act as an agonist.[9] The Rp-modification drastically reduces efficacy of activation compared to the Sp-isomer.[6][8][12] | Effect may be cell-type specific. |
| PKG | KT5823 | 0.23 µM (Ki)[4] | ATP-competitive inhibitor, alternative control. |
| PKA | KT5823 | > 10 µM (Ki)[1][4] | |
| PKC | KT5823 | 4 µM (Ki)[1][4] |
2. Implement a Multi-Faceted Negative Control Strategy:
Since an ideal inactive analog is unavailable, a combination of the following approaches is recommended to validate the specificity of your findings.
-
Use an Alternative PKG Inhibitor with a Different Mechanism of Action:
-
Dose-Response Curve:
-
Perform a dose-response experiment with this compound. The observed effect should correlate with the known Ki of the inhibitor for PKG (in the range of 0.5 µM). Effects seen only at much higher concentrations may suggest off-target activity.
-
-
Rescue Experiment:
-
Attempt to rescue the phenotype induced by this compound by co-treatment with a PKG activator, such as 8-Br-cGMP or Sp-8-pCPT-cGMPS .
-
Experimental Protocols
Key Experiment: VASP Phosphorylation Assay
A reliable method to assess the activity of the cGMP/PKG signaling pathway is to measure the phosphorylation status of the Vasodilator-Stimulated Phosphoprotein (VASP) at Serine 239, a specific downstream target of PKG. Inhibition of PKG by this compound should prevent the phosphorylation of VASP at this site in response to a PKG activator.
Protocol: Western Blotting for VASP Phosphorylation
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Pre-incubate the cells with this compound (e.g., 1-10 µM) or your chosen negative control (e.g., vehicle, KT5823) for 30-60 minutes.
-
Stimulate the cells with a PKG activator (e.g., 8-Br-cGMP at 100 µM or Sp-8-pCPT-cGMPS at 50 µM) for 10-30 minutes.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for phosphorylated VASP (Ser239) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
-
Stripping and Re-probing (Optional but Recommended):
-
Strip the membrane and re-probe with an antibody for total VASP to confirm equal protein loading.
-
Visualizations
Caption: The cGMP/PKG signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for negative control experiments using this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. caymanchem.com [caymanchem.com]
- 2. PKG Inhibitor The PKG Inhibitor controls the biological activity of PKG. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. [sigmaaldrich.com]
- 3. glpbio.com [glpbio.com]
- 4. KT 5823 | Protein Kinase G | Tocris Bioscience [tocris.com]
- 5. This compound sodium | Protein Kinase G | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The Pharmacology of Cyclic Nucleotide-Gated Channels: Emerging from the Darkness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of Competitive Inhibitors of P. falciparum cGMP-Dependent Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. db-thueringen.de [db-thueringen.de]
- 13. KT5823 inhibits cGMP-dependent protein kinase activity in vitro but not in intact human platelets and rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Experimental Findings with Rp-8-pCPT-cGMPS: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Rp-8-pCPT-cGMPS, a widely used inhibitor of cGMP-dependent protein kinase (PKG), with its common alternatives. The information presented herein is supported by experimental data to assist researchers in selecting the most appropriate tool for their studies of the cGMP/PKG signaling pathway.
The cGMP/PKG Signaling Pathway
The cyclic guanosine monophosphate (cGMP)/protein kinase G (PKG) signaling pathway is a crucial intracellular cascade involved in a myriad of physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal function. The pathway is initiated by the synthesis of cGMP by guanylyl cyclases, which in turn activates PKG, a serine/threonine kinase. Activated PKG then phosphorylates a variety of downstream targets, leading to a cellular response.
Caption: The cGMP/PKG signaling pathway.
Performance Comparison of PKG Inhibitors
This compound is a competitive inhibitor of PKG, valued for its cell permeability.[1][2][3] However, several alternatives with distinct properties are available. The following table summarizes the key performance indicators of this compound and its common alternatives.
| Inhibitor | Target | Ki (µM) | Selectivity | Key Features |
| This compound | PKGIα | 0.5[4] | Selective for PKG over PKA and Epac-1.[4] | High lipophilicity, good cell membrane permeability.[1][3] |
| PKGIβ | 0.45[4] | |||
| PKGII | 0.7[4] | |||
| KT5823 | PKG | 0.23 | Selective for PKG over PKA (Ki >10 µM) and PKC (Ki = 4 µM). | Potent, selective, and reversible PKG inhibitor. |
| Rp-8-Br-PET-cGMPS | PKGIα | 0.035[2] | Highly selective for PKG-I over PKA (Ki = 11 µM).[2] | Very potent and selective inhibitor of PKG-I.[2] More lipophilic and membrane-permeant than this compound.[5] |
| PKGIβ | 0.030[2] | |||
| PKGII | 0.45[2] | |||
| Rp-8-Br-cGMPS | PKG | Ki not specified | A known PKG inhibitor. | Often used in combination with other analogs.[6] |
Experimental Protocols
Accurate and reproducible experimental design is paramount for validating findings. Below are detailed methodologies for key experiments involving PKG inhibitors.
In Vitro PKG Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PKG.
Materials:
-
Purified recombinant PKG (isoform of interest)
-
Fluorescently labeled PKG substrate peptide (e.g., FAM-PKAtide)
-
ATP
-
Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 30 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound or alternative inhibitor
-
96-well microplate
-
Microplate reader capable of fluorescence polarization detection
Procedure:
-
Prepare a serial dilution of the inhibitor (e.g., this compound) in the assay buffer.
-
In a 96-well plate, add the inhibitor dilutions. Include wells with vehicle control (e.g., DMSO).
-
Add the purified PKG enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the fluorescently labeled substrate peptide and ATP to each well.
-
Incubate the plate at 30°C for a specific duration (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Measure the fluorescence polarization of each well using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC₅₀ value.
Cell-Based PKG Activity Assay
This assay measures the effect of an inhibitor on PKG activity within a cellular context.
Materials:
-
Cultured cells expressing the PKG of interest
-
Cell culture medium
-
PKG activator (e.g., 8-pCPT-cGMP)
-
This compound or alternative inhibitor
-
Lysis buffer
-
Phospho-specific antibody against a known PKG substrate (e.g., anti-phospho-VASP Ser239)
-
Secondary antibody conjugated to a detectable marker (e.g., HRP)
-
Western blot equipment and reagents or ELISA plate and reader
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the inhibitor (e.g., this compound) or vehicle control for a specific duration.
-
Stimulate the cells with a PKG activator (e.g., 8-pCPT-cGMP) for a defined period to induce PKG activity.
-
Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Analyze the phosphorylation status of a specific PKG substrate (e.g., VASP) in the cell lysates using either Western blotting or ELISA with a phospho-specific antibody.
-
Quantify the band intensity (Western blot) or absorbance/fluorescence (ELISA) to determine the level of substrate phosphorylation.
-
Calculate the percentage of inhibition of PKG activity for each inhibitor concentration relative to the stimulated control.
Experimental Workflow for Validating PKG Inhibitors
A logical workflow is essential for the comprehensive validation of a potential PKG inhibitor.
Caption: A typical workflow for validating PKG inhibitors.
By following these structured experimental approaches and considering the comparative data, researchers can confidently validate their findings and select the most suitable PKG inhibitor for their specific research needs. This will ultimately contribute to a deeper understanding of the multifaceted role of the cGMP/PKG signaling pathway in health and disease.
References
- 1. cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biolog.de [biolog.de]
- 3. This compound BIOLOG Life Science Institute [biolog.de]
- 4. This compound sodium | Protein Kinase G | Tocris Bioscience [tocris.com]
- 5. Rp-8-Br-PET-cGMPS BIOLOG Life Science Institute [biolog.de]
- 6. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Rp-8-pCPT-cGMPS and Rp-8-Br-PET-cGMPS in Protein Kinase G Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two widely used cGMP-dependent protein kinase (PKG) inhibitors: Rp-8-pCPT-cGMPS and Rp-8-Br-PET-cGMPS. Understanding the distinct efficacy, selectivity, and experimental considerations of these compounds is crucial for designing and interpreting research in the field of cGMP signaling.
At a Glance: Key Differences
| Feature | This compound | Rp-8-Br-PET-cGMPS |
| Primary Target | Pan-PKG inhibitor (PKGI and PKGII) | PKGI-specific inhibitor |
| Potency | Ki values in the sub-micromolar range for PKG isoforms. | High potency for PKGI with a Ki value in the low nanomolar range. |
| Selectivity | Selective for PKG over PKA and Epac-1. | Highly selective for PKGI over PKA. |
| Known Off-Targets | Does not affect cGMP-regulated phosphodiesterases in intact human platelets.[1] | Interacts with PDE1, PDE6, and PKA1α.[2] |
| Common Applications | General inhibition of PKG signaling in various cell types. | Specific investigation of PKGI-mediated pathways. |
Quantitative Comparison of Inhibitory Potency
The following table summarizes the reported inhibitory constants (Ki) for each compound against different protein kinases. It is important to note that these values are compiled from multiple studies and may not be directly comparable due to variations in experimental conditions.
| Target Kinase | This compound (Ki) | Rp-8-Br-PET-cGMPS (Ki) |
| PKG Iα | 0.5 µM | 0.03 µM |
| PKG Iβ | 0.45 µM | 0.03 µM |
| PKG II | 0.7 µM | No significant inhibition reported |
| PKA | Selective over PKA | 10 µM |
Signaling Pathway Context
Both this compound and Rp-8-Br-PET-cGMPS act as competitive antagonists at the cGMP-binding sites of PKG, thereby preventing its activation. The cGMP/PKG signaling pathway plays a critical role in various physiological processes.
References
A Comparative Analysis of Rp-8-pCPT-cGMPS and Other cGMP Analogs for Research and Drug Development
For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount for elucidating the complex roles of cyclic guanosine monophosphate (cGMP) signaling pathways. This guide provides a comprehensive comparison of Rp-8-pCPT-cGMPS, a potent and selective inhibitor of cGMP-dependent protein kinase (PKG), with other commonly used cGMP analogs. The information presented herein, supported by experimental data, aims to facilitate informed decisions in experimental design and drug discovery.
Introduction to cGMP Signaling
Cyclic GMP is a ubiquitous second messenger that plays a crucial role in a myriad of physiological processes, including smooth muscle relaxation, platelet aggregation, neuronal signaling, and retinal phototransduction.[1] The effects of cGMP are primarily mediated through three main classes of effector proteins: cGMP-dependent protein kinases (PKGs), cyclic nucleotide-gated (CNG) ion channels, and cGMP-regulated phosphodiesterases (PDEs).[2] Dysregulation of the cGMP signaling pathway is implicated in various pathological conditions, making its components attractive targets for therapeutic intervention.
Chemical analogs of cGMP are indispensable tools for dissecting the contributions of these different effectors. These analogs are structurally modified to confer specific properties, such as enhanced cell permeability, resistance to hydrolysis by PDEs, and selective activation or inhibition of cGMP targets.
Overview of this compound
This compound, or (Rp)-8-(para-Chlorophenylthio)guanosine-3',5'-cyclic monophosphorothioate, is a widely used cGMP analog characterized by its potent and competitive inhibition of PKG.[3] The "Rp" configuration of the phosphorothioate group is crucial for its inhibitory activity, while the 8-pCPT moiety enhances its lipophilicity, thereby increasing its ability to cross cell membranes.[4][5]
Comparative Data of cGMP Analogs
The following tables summarize the key quantitative data for this compound and other frequently used cGMP analogs, providing a basis for their comparative evaluation.
Table 1: Inhibitory/Activating Constants (Ki/Ka) for cGMP-Dependent Protein Kinase (PKG) and cAMP-Dependent Protein Kinase (PKA)
| Compound | Target | Action | Ki / Ka (µM) | Reference(s) |
| This compound | PKGIα | Inhibitor | 0.5 | [4][6][7] |
| PKGIβ | Inhibitor | 0.45 | [6] | |
| PKGII | Inhibitor | 0.7 | [6] | |
| PKA | Inhibitor | - (Selective for PKG) | [6] | |
| 8-pCPT-cGMP | PKGII | Activator | EC50: 1.8 | |
| Rp-8-Br-cGMPS | PKG | Inhibitor | - | [8] |
| Rp-8-Br-PET-cGMPS | PKGI | Inhibitor | Ki: 0.035 | [8] |
| PKGII | Inhibitor | Ki: 0.030 | [8] | |
| PKA | Inhibitor | Ki: 11 | [8] | |
| 8-Br-cGMP | PKG1α | Activator | - (4.3-fold more potent than cGMP) | [9] |
Table 2: Effects on Cyclic Nucleotide-Gated (CNG) Channels and Phosphodiesterases (PDEs)
| Compound | Target | Action | IC50 / EC50 (µM) | Reference(s) |
| This compound | CNG Channels | Agonist | - | [10] |
| cGMP-regulated PDEs | No significant effect | - | [3] | |
| Rp-8-Br-PET-cGMPS | CNG Channels | Blocks cGMP-induced activation | IC50: 25 | [8] |
| PDE1β, PDE1c, PDE6α | Binds | - | [5] | |
| 8-pCPT-cGMP | cGMP-regulated PDEs | No significant effect | - | [11] |
Signaling Pathways and Experimental Workflows
To visualize the interactions of these analogs within the cGMP signaling cascade and to outline typical experimental approaches, the following diagrams are provided.
Caption: The cGMP signaling pathway and points of intervention by various cGMP analogs.
Caption: A generalized workflow for an in vitro radioactive kinase assay.
Caption: A typical workflow for a platelet aggregation assay.
Experimental Protocols
In Vitro PKG Kinase Assay
This protocol is a generalized method for determining the inhibitory or activating effect of cGMP analogs on PKG activity.
Materials:
-
Purified recombinant PKG (e.g., PKGIα)
-
Peptide substrate (e.g., Kemptide)
-
[γ-³²P]ATP
-
cGMP analogs (e.g., this compound, 8-pCPT-cGMP)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol)
-
Phosphocellulose paper
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter and fluid
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, purified PKG, and the peptide substrate.
-
Add the cGMP analog at various concentrations to the reaction mixture. For activators, cGMP may be omitted or used at a low concentration. For inhibitors, a fixed concentration of cGMP is typically included to stimulate the kinase.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).
-
Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of ³²P incorporated into the peptide substrate using a scintillation counter.
-
Calculate the kinase activity and determine the Ki or Ka values for the cGMP analogs.
Platelet Aggregation Assay
This protocol outlines a method to assess the effect of cGMP analogs on platelet aggregation in vitro.[12]
Materials:
-
Freshly drawn human whole blood anticoagulated with sodium citrate.
-
Platelet agonist (e.g., ADP, collagen)
-
cGMP analogs
-
Saline or appropriate vehicle
-
Aggregometer
Procedure:
-
Prepare platelet-rich plasma (PRP) by centrifuging whole blood at a low speed (e.g., 200 x g for 15 minutes).
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes). The PPP will be used to set the 100% aggregation baseline.
-
Adjust the platelet count in the PRP if necessary.
-
Pre-incubate the PRP with various concentrations of the cGMP analog or vehicle control at 37°C for a specified time (e.g., 3-5 minutes) in the aggregometer cuvette with stirring.
-
Add the platelet agonist to induce aggregation.
-
Monitor the change in light transmittance through the PRP over time using the aggregometer.
-
Calculate the percentage of platelet aggregation and determine the IC50 (for inhibitors) or EC50 (for activators) of the cGMP analogs.
Conclusion
The choice of a cGMP analog is critical for the successful investigation of cGMP signaling pathways. This compound stands out as a potent and selective inhibitor of PKG with excellent cell permeability, making it a valuable tool for studying the roles of this kinase in various cellular processes. However, as demonstrated, other analogs possess distinct properties that may be more suitable for specific experimental questions. For instance, 8-pCPT-cGMP is a potent activator of PKG, while Rp-8-Br-PET-cGMPS offers high potency as a PKG inhibitor with known effects on CNG channels. Researchers should carefully consider the data presented in this guide to select the most appropriate cGMP analog for their experimental needs, ensuring the generation of robust and reliable data.
References
- 1. In vitro protein kinase activity measurement by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rp-8-pCPT-Cyclic GMPS (sodium salt) | CAS 208445-07-2 | Cayman Chemical | Biomol.com [biomol.com]
- 5. The photoreceptor protective cGMP-analog Rp-8-Br-PET-cGMPS interacts with cGMP-interactors PKGI, PDE1, PDE6, and PKAI in the degenerating mouse retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biolog.de [biolog.de]
- 8. cGMP Analogues - Cyclic Nucleotides BIOLOG Life Science Institute [biolog.de]
- 9. 8-Bromo-cGMP, sodium salt | Heterotrimeric G-protein GTPases | Tocris Bioscience [tocris.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. 8-pCPT-cGMP BIOLOG Life Science Institute [biolog.de]
- 12. PKC and AKT Modulate cGMP/PKG Signaling Pathway on Platelet Aggregation in Experimental Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
Selectivity Profile of Rp-8-pCPT-cGMPS: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the kinase inhibitor Rp-8-pCPT-cGMPS with other relevant kinase inhibitors. This document synthesizes available experimental data to illuminate the selectivity profile of this compound, offering insights into its potential applications and off-target effects.
This compound is a widely used competitive inhibitor of cGMP-dependent protein kinase (PKG).[1][2][3][4] Its lipophilic nature allows for effective cell membrane penetration, making it a valuable tool for studying cGMP/PKG signaling pathways in intact cells.[2][3][4] This guide presents a comparative analysis of its selectivity against its primary target, PKG, and other kinases, alongside data for other known kinase inhibitors.
Comparative Kinase Inhibition Data
The following tables summarize the inhibitory constants (Ki or IC50) of this compound and other selected kinase inhibitors against various kinases. It is important to note that a comprehensive, broad-panel kinase screen for this compound is not publicly available. The data presented here is compiled from various sources and focuses on its primary target and related kinases.
Table 1: Selectivity Profile of this compound
| Target Kinase | This compound Ki (µM) | Reference |
| PKGIα | 0.5 | |
| PKGIβ | 0.45 | |
| PKGII | 0.7 | |
| PKA | >10 (Exhibits selectivity for PKG over PKA) |
Table 2: Comparative Selectivity of Other Kinase Inhibitors
| Inhibitor | Target Kinase | Ki (µM) | IC50 (nM) | Reference |
| KT5823 | PKG | 0.23 | 60 | |
| PKA | >10 | - | ||
| PKC | 4 | - | ||
| Rp-8-Br-PET-cGMPS | PKGIα | 0.03 | - | [5] |
| PKGIβ | 0.03 | - | [5] | |
| PKA II | 10 | - | [5] |
Signaling Pathway and Mechanism of Action
This compound acts as a competitive antagonist at the cGMP binding site on the regulatory domain of PKG. By preventing the binding of endogenous cGMP, it locks the kinase in its inactive conformation, thereby inhibiting the phosphorylation of downstream substrates.
References
- 1. (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biorbyt.com [biorbyt.com]
- 5. Inhibition of cyclic GMP-dependent protein kinase-mediated effects by (Rp)-8-bromo-PET-cyclic GMPS - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison for Researchers: Rp-8-pCPT-cGMPS vs. Rp-8-Br-cGMPS
In the intricate world of cellular signaling, the selective inhibition of protein kinase G (PKG) is a critical tool for dissecting the multifaceted roles of the cyclic guanosine monophosphate (cGMP) pathway. For researchers navigating the landscape of cGMP analogs, the choice between Rp-8-pCPT-cGMPS and Rp-8-Br-cGMPS can be pivotal. This guide provides a comprehensive comparison of these two widely used PKG inhibitors, offering quantitative data, experimental insights, and a clear rationale for selecting the optimal compound for your research needs.
At a Glance: Key Differences
While both this compound and Rp-8-Br-cGMPS are competitive inhibitors of PKG, their distinct substitutions at the C8 position of the guanine ring—a parachlorophenylthio group in the former and a bromine atom in the latter—confer subtle yet significant differences in their biochemical and physical properties. These differences can influence their potency, selectivity, and cell permeability, ultimately impacting experimental outcomes.
Quantitative Comparison of Inhibitory Potency
The inhibitory constant (Ki) is a crucial metric for evaluating the potency of an inhibitor. The table below summarizes the reported Ki values for both compounds against different PKG isoforms and, where available, against the cAMP-dependent protein kinase (PKA) to indicate selectivity.
| Target Kinase | This compound (Ki in µM) | Rp-8-Br-cGMPS (Ki in µM) |
| PKG Iα | 0.5[1] | 0.17 |
| PKG Iβ | 0.45[1] | 0.22 |
| PKG II | 0.7[1] | 0.12 |
| PKA | >50 | 3.3 |
Note: The Ki values are compiled from various sources and experimental conditions may differ.
From this data, it is evident that Rp-8-Br-cGMPS generally exhibits a higher potency (lower Ki values) for all PKG isoforms compared to this compound. Furthermore, while both compounds show selectivity for PKG over PKA, the data suggests that this compound may have a wider selectivity window.
Key Considerations for Selection
Potency:
If the primary requirement is maximal inhibition of PKG activity, Rp-8-Br-cGMPS appears to be the more potent choice based on its lower Ki values across all tested PKG isoforms.
Selectivity:
For experiments where off-target effects on the cAMP/PKA pathway are a significant concern, This compound demonstrates a higher degree of selectivity. Its Ki for PKA is substantially higher than that for the PKG isoforms.
Lipophilicity and Cell Permeability:
A critical factor for in-cell and in-vivo studies is the ability of the inhibitor to cross the cell membrane. It has been reported that This compound is significantly more lipophilic and membrane-permeant compared to Rp-8-Br-cGMPS[2]. This enhanced lipophilicity can lead to higher intracellular concentrations and more effective inhibition of PKG in intact cells. Due to the lower membrane permeability of Rp-8-Br-cGMPS, its use in vivo is limited[2].
Signaling Pathway and Mechanism of Action
Both this compound and Rp-8-Br-cGMPS act as competitive antagonists at the cGMP-binding sites on the regulatory domain of PKG. By occupying these sites, they prevent the binding of endogenous cGMP, thereby locking the kinase in its inactive conformation and preventing the phosphorylation of downstream target proteins.
Caption: cGMP/PKG signaling pathway and the inhibitory action of this compound and Rp-8-Br-cGMPS.
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure to determine the inhibitory potential of cGMP analogs on PKG activity.
1. Materials:
-
Recombinant human PKG (isoform of interest)
-
Fluorescently labeled substrate peptide (e.g., a kemptide derivative)
-
ATP
-
cGMP
-
This compound and Rp-8-Br-cGMPS
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplate
-
Plate reader capable of fluorescence detection
2. Procedure:
-
Prepare serial dilutions of the inhibitors (this compound and Rp-8-Br-cGMPS) in the kinase assay buffer.
-
In the microplate, add the inhibitor dilutions, the fluorescently labeled substrate peptide, and the recombinant PKG enzyme.
-
Initiate the kinase reaction by adding a solution of ATP and a fixed concentration of cGMP (typically at its Km for the enzyme).
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., a high concentration of EDTA).
-
Measure the fluorescence to determine the amount of phosphorylated substrate.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for an in vitro kinase inhibition assay.
Conclusion: Making the Right Choice
The selection between this compound and Rp-8-Br-cGMPS should be guided by the specific demands of the experiment.
-
Choose this compound when:
-
High selectivity against PKA is crucial.
-
The experiment is conducted in intact cells or in vivo , where its higher lipophilicity and membrane permeability are advantageous.
-
-
Choose Rp-8-Br-cGMPS when:
-
Maximum potency is the primary concern in an in vitro setting.
-
The experimental system does not rely on passive diffusion across cell membranes, or when permeabilization techniques are employed.
-
By carefully considering these factors and the provided quantitative data, researchers can confidently select the most appropriate tool to advance their investigation of cGMP/PKG signaling.
References
A Comparative Guide to PKG Inhibitors: Rp-8-pCPT-cGMPS vs. DT-2
In the landscape of cellular signaling research, the cGMP-dependent protein kinase (PKG) pathway is a critical area of investigation, playing a pivotal role in processes ranging from vasodilation and platelet aggregation to neuronal function. Potent and selective inhibitors are indispensable tools for dissecting the intricacies of this pathway. This guide provides a comprehensive comparison of two widely used PKG inhibitors: Rp-8-pCPT-cGMPS, a competitive cGMP analog, and DT-2, a peptide-based inhibitor.
This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of their mechanisms of action, quantitative performance data, and experimental protocols to aid in the selection of the most appropriate inhibitor for specific research needs.
Mechanism of Action
This compound is a cell-permeable analog of cGMP that acts as a competitive antagonist at the cGMP binding sites on the regulatory domain of PKG.[1][2] By occupying these sites, it prevents the binding of endogenous cGMP, thereby locking the kinase in its inactive conformation. Its lipophilicity is enhanced by the p-chlorophenylthio (pCPT) modification at the 8-position, facilitating its passage across cell membranes.[1]
DT-2 , on the other hand, is a peptide-based inhibitor designed to be a potent and selective inhibitor of PKG I.[3] It functions by mimicking the substrate of PKG and binding to the substrate-binding domain of the kinase, thereby preventing the phosphorylation of target proteins. While highly potent in vitro, studies have indicated that its specificity in living cells can be compromised, with potential off-target effects on other kinases.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound and DT-2, providing a direct comparison of their potency and selectivity.
Table 1: Potency of PKG Inhibitors
| Inhibitor | Target | Ki | Reference |
| This compound | PKG Iα | 0.5 µM | [1] |
| PKG Iβ | 0.45 µM | ||
| PKG II | 0.7 µM | ||
| DT-2 | PKG Iα | Not explicitly found in searches |
Table 2: Selectivity of PKG Inhibitors
| Inhibitor | Off-Target | Ki / IC50 | Fold Selectivity (vs. PKG Iα) | Reference |
| This compound | PKA | >10 µM | >20-fold | [4] |
| DT-2 | ERK | Not explicitly found in searches | Not explicitly found in searches | |
| p38 | Not explicitly found in searches | Not explicitly found in searches | ||
| PKB/Akt | Not explicitly found in searches | Not explicitly found in searches | ||
| PKC | Not explicitly found in searches | Not explicitly found in searches |
Note: The off-target effects of DT-2 on other kinases have been reported qualitatively, but specific IC50 or Ki values from a comprehensive kinase panel screen were not found in the performed searches.
Experimental Protocols
In Vitro PKG Inhibition Assay
This protocol outlines a general method for determining the inhibitory potency of compounds against PKG in vitro.
Materials:
-
Recombinant human PKG Iα
-
Fluorescently labeled PKG substrate peptide (e.g., a derivative of VASP or a custom peptide)
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
cGMP
-
Test inhibitors (this compound or DT-2)
-
384-well microplate
-
Plate reader capable of measuring fluorescence polarization or similar detection method.
Procedure:
-
Prepare a serial dilution of the test inhibitors in the assay buffer.
-
In the microplate, add the assay buffer, recombinant PKG, and the fluorescently labeled substrate peptide.
-
Add the diluted test inhibitors to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding a solution of ATP and cGMP to all wells. The final concentration of ATP should be close to its Km for PKG.
-
Incubate the plate at 30°C for 60-120 minutes.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Read the fluorescence polarization on a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Platelet Aggregation Assay
This protocol describes a method to assess the effect of PKG inhibitors on platelet aggregation using light transmission aggregometry.
Materials:
-
Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Platelet agonist (e.g., ADP, collagen, or a thromboxane A2 analog like U46619).
-
Test inhibitors (this compound or DT-2) dissolved in an appropriate vehicle (e.g., DMSO or saline).
-
Saline solution.
-
Light transmission aggregometer.
Procedure:
-
Prepare PRP by centrifuging whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.
-
Prepare PPP by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes.
-
Adjust the platelet count in the PRP if necessary.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pre-warm aliquots of PRP to 37°C in the aggregometer cuvettes with a stir bar.
-
Add the test inhibitor or vehicle control to the PRP and incubate for a specified time (e.g., 5 minutes) at 37°C.
-
Initiate platelet aggregation by adding the agonist.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
Analyze the aggregation curves to determine the maximum aggregation percentage and the slope of the aggregation response.
Vasodilation Assay
This protocol outlines a method for studying the effects of PKG inhibitors on vascular smooth muscle relaxation in isolated arterial rings.
Materials:
-
Isolated arterial rings (e.g., from rat aorta or mesenteric artery).
-
Organ bath system with force transducers.
-
Krebs-Henseleit solution (oxygenated with 95% O₂/5% CO₂).
-
Vasoconstrictor agent (e.g., phenylephrine or U46619).
-
Vasodilator agent that acts via the NO-cGMP pathway (e.g., sodium nitroprusside or a cGMP analog like 8-Br-cGMP).
-
Test inhibitors (this compound or DT-2).
Procedure:
-
Mount the arterial rings in the organ baths containing oxygenated Krebs-Henseleit solution at 37°C.
-
Allow the rings to equilibrate under a resting tension for at least 60 minutes.
-
Induce a stable contraction with the vasoconstrictor agent.
-
Once a plateau in contraction is reached, add the test inhibitor or vehicle control and incubate for 20-30 minutes.
-
Construct a cumulative concentration-response curve to the vasodilator agent.
-
Record the changes in isometric tension.
-
Analyze the data to determine the effect of the inhibitors on the potency (EC₅₀) and efficacy (maximum relaxation) of the vasodilator.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the points of inhibition for this compound and DT-2 within the canonical cGMP/PKG signaling pathway.
Caption: cGMP/PKG signaling pathway with inhibitor actions.
Summary and Conclusion
Both this compound and DT-2 are valuable tools for investigating the roles of PKG in cellular processes.
This compound stands out as a reliable, cell-permeable, competitive inhibitor of PKG with demonstrated selectivity over PKA.[4] Its mechanism of action is well-understood, making it a suitable choice for a wide range of in vitro and cell-based assays.
DT-2 offers high potency as a PKG I inhibitor in biochemical assays. However, its utility in intact cells may be limited by a lack of specificity, with evidence suggesting it can modulate the activity of other kinases.[3] This necessitates careful consideration and appropriate control experiments when interpreting data from cellular studies using DT-2.
For researchers requiring a well-characterized and selective PKG inhibitor for cellular studies, This compound appears to be the more conservative and dependable option based on the available literature. In contrast, DT-2 may be more suitable for in vitro kinase assays where high potency against PKG I is the primary requirement, and off-target effects can be more easily controlled or accounted for.
Ultimately, the choice between these two inhibitors will depend on the specific experimental context, the need for cellular versus biochemical activity, and the importance of selectivity for the research question at hand.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of cGMP-dependent protein kinase by the cell-permeable peptide DT-2 reveals a novel mechanism of vasoregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
A Researcher's Guide to Evaluating the Specificity of the PKG Inhibitor Rp-8-pCPT-cGMPS in a Novel Experimental Model
For researchers, scientists, and drug development professionals, the rigorous evaluation of a pharmacological tool's specificity is paramount to ensure the validity of experimental findings. This guide provides a comprehensive framework for assessing the selectivity of Rp-8-pCPT-cGMPS, a widely used inhibitor of cGMP-dependent protein kinase (PKG), through a newly proposed experimental model. We offer a comparative analysis with alternative inhibitors, detailed experimental protocols, and visual representations of key pathways and workflows.
This compound is a competitive inhibitor of PKG, valued for its cell permeability.[1][2][3] However, like many kinase inhibitors, its absolute specificity is not guaranteed. A thorough investigation of its on-target and off-target effects is crucial for the accurate interpretation of research data. This guide outlines a multi-faceted approach to characterize the specificity of this compound and compares its performance with two common alternatives: Rp-8-Br-PET-cGMPS and KT5823.
Comparative Analysis of PKG Inhibitors
A critical aspect of evaluating a pharmacological inhibitor is to compare its activity with that of other available compounds. This provides context for its potency and selectivity.
| Inhibitor | Target | Ki (µM) | Known Off-Targets | Key Characteristics |
| This compound | PKGIα | 0.5[1][2][3] | Cyclic Nucleotide-Gated (CNG) Channels[4], Phosphodiesterases (PDEs)[1] | High lipid solubility, cell-permeable. |
| PKGIβ | 0.45 | |||
| PKGII | 0.7 | |||
| Rp-8-Br-PET-cGMPS | PKGIα[5] | 0.035[5] | PKA (at higher concentrations)[6], CNG Channels[7][8], PDE5[5] | More potent and selective for PKG over PKA than this compound.[6] |
| PKGIβ[5] | 0.030[5] | |||
| PKGII[5] | 0.450[5] | |||
| KT5823 | PKG | 0.234 | PKA (>10 µM)[9], PKC (4 µM)[9] | Cell-permeable, but its efficacy in intact cells has been questioned.[10][11] |
A Novel Experimental Model for Specificity Profiling
To provide a robust evaluation of this compound's specificity, we propose a three-tiered experimental model that combines in vitro biochemical assays, cell-based assays, and unbiased proteomic screening.
Experimental workflow for specificity profiling.
Tier 1: In Vitro Biochemical Profiling
This tier aims to quantify the interaction of this compound with its intended target and a broad range of potential off-targets at the molecular level.
1.1. Kinome-Wide Selectivity Screening:
-
Objective: To determine the inhibitory activity of this compound against a large panel of human kinases.
-
Methodology: Employ a commercial kinase screening service (e.g., Reaction Biology's Kinase Panel, Eurofins' KinomeScan™). The inhibitor should be tested at multiple concentrations to determine IC50 values for any identified hits.
-
Data Presentation:
| Kinase Family | Kinase | This compound IC50 (µM) | Rp-8-Br-PET-cGMPS IC50 (µM) | KT5823 IC50 (µM) |
| AGC | PKG Iα | Value from assay | Value from assay | Value from assay |
| PKA | Value from assay | Value from assay | >10 | |
| PKC | Value from assay | Value from assay | 4 | |
| CAMK | CAMKII | Value from assay | Value from assay | Value from assay |
| ... | ... | ... | ... | ... |
1.2. Phosphodiesterase (PDE) Activity Assays:
-
Objective: To assess the inhibitory effect of this compound on various PDE isoforms, which are known to be involved in cGMP signaling.
-
Methodology: Utilize commercially available PDE activity assay kits (e.g., from BPS Bioscience). Perform competitive binding assays using a fluorescently labeled substrate to determine IC50 values for each PDE isoform.
-
Data Presentation:
| PDE Isoform | This compound IC50 (µM) | Rp-8-Br-PET-cGMPS IC50 (µM) |
| PDE1 | Value from assay | Value from assay |
| PDE2 | Value from assay | Value from assay |
| PDE3 | Value from assay | Value from assay |
| PDE4 | Value from assay | Value from assay |
| PDE5 | Value from assay | Value from assay |
| PDE10 | Value from assay | Value from assay |
1.3. Cyclic Nucleotide-Gated (CNG) Channel Electrophysiology:
-
Objective: To characterize the modulatory effects of this compound on the activity of different CNG channel isoforms.
-
Methodology: Use patch-clamp electrophysiology on cells heterologously expressing specific CNG channel subunits (e.g., in Xenopus oocytes or HEK293 cells).[7][12] Apply cGMP to activate the channels and then co-apply this compound to measure any agonistic or antagonistic effects.
-
Data Presentation:
| CNG Channel Isoform | This compound Effect | EC50/IC50 (µM) |
| Rod Photoreceptor (CNGA1/CNGB1) | Agonist/Antagonist | Value from assay |
| Cone Photoreceptor (CNGA3/CNGB3) | Agonist/Antagonist | Value from assay |
| Olfactory Neuron (CNGA2/CNGA4/CNGB1b) | Agonist/Antagonist | Value from assay |
Tier 2: Cell-Based Validation
This tier moves the investigation into a more physiologically relevant context to confirm the findings from the biochemical assays.
2.1. Cellular PKG Activity Assay:
-
Objective: To confirm that this compound inhibits PKG activity in a cellular environment.
-
Methodology: Use a cell line that expresses a known PKG substrate (e.g., VASP). Stimulate the cGMP/PKG pathway (e.g., with 8-Br-cGMP or a nitric oxide donor) in the presence and absence of this compound. Measure the phosphorylation of the substrate via Western blotting or ELISA.
-
Data Presentation: A dose-response curve showing the inhibition of substrate phosphorylation by this compound.
2.2. Off-Target Pathway Analysis:
-
Objective: To investigate whether the off-target interactions identified in Tier 1 translate to functional consequences in cells.
-
Methodology: Select cell lines where the identified off-target kinases, PDEs, or CNG channels play a known functional role. Treat the cells with this compound and measure relevant downstream signaling events or cellular responses.
Tier 3: Unbiased Proteomic Identification of Cellular Targets
This tier employs a powerful, unbiased approach to identify all cellular proteins that directly interact with this compound.
3.1. Chemical Proteomics (KiNativ™-based approach):
-
Objective: To identify the direct binding targets of this compound in a complex cellular proteome.
-
Methodology: Adapt the KiNativ™ workflow.[13] Treat cell lysates with a biotinylated, irreversible ATP probe to label the active sites of kinases. In parallel, pre-incubate lysates with increasing concentrations of this compound before adding the probe. The inhibitor will compete with the probe for binding to its target kinases. Isolate the biotin-labeled peptides and identify and quantify them using mass spectrometry. A decrease in the abundance of a labeled peptide in the presence of the inhibitor indicates a direct binding interaction.
-
Data Presentation: A list of proteins with significantly reduced labeling in the presence of this compound, ranked by the degree of competition.
Signaling Pathway and Experimental Workflow Diagrams
The cGMP signaling pathway and the inhibitory action of this compound.
Workflow for identifying inhibitor targets via chemical proteomics.
Conclusion
The proposed experimental model provides a robust and comprehensive strategy for evaluating the specificity of this compound. By combining in vitro biochemical assays, cell-based validation, and unbiased proteomic screening, researchers can gain a detailed understanding of its on-target and off-target activities. This knowledge is essential for designing well-controlled experiments and accurately interpreting their outcomes, ultimately contributing to the rigor and reproducibility of scientific research. The comparative data with alternative inhibitors will further aid researchers in selecting the most appropriate tool for their specific experimental needs.
References
- 1. (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorbyt.com [biorbyt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biolog.de [biolog.de]
- 6. Inhibition of cyclic GMP-dependent protein kinase-mediated effects by (Rp)-8-bromo-PET-cyclic GMPS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rp-8-Br-PET-cGMPS BIOLOG Life Science Institute [biolog.de]
- 9. researchgate.net [researchgate.net]
- 10. KT5823 inhibits cGMP-dependent protein kinase activity in vitro but not in intact human platelets and rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. KT5823 activates human neutrophils and fails to inhibit cGMP-dependent protein kinase phosphorylation of vimentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Similar Binding Modes of cGMP Analogues Limit Selectivity in Modulating Retinal CNG Channels via the Cyclic Nucleotide-Binding Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of Rp-8-pCPT-cGMPS
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides detailed, step-by-step procedures for the safe disposal of Rp-8-pCPT-cGMPS, a competitive inhibitor of cGMP-dependent protein kinase (PKG).[1][2] By adhering to these protocols, you can minimize environmental impact and maintain a safe laboratory environment.
Summary of Key Compound Information
For quick reference, the following table summarizes essential information about this compound relevant to its handling and disposal.
| Property | Data |
| Chemical Name | 8-[(4-chlorophenyl)thio]-guanosine-cyclic 3',5'-[hydrogen [P(R)]-phosphorothioate] sodium |
| Synonyms | This compound, Rp-8-CPT-cGMPS |
| Molecular Formula | C16H14ClN5NaO6PS2 |
| Molecular Weight | 525.9 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in water |
| Primary Known Use | Competitive inhibitor of cGMP-dependent protein kinase (PKG) |
(Data sourced from multiple chemical suppliers)
Step-by-Step Disposal Protocol for this compound
The overriding principle for laboratory waste is to have a disposal plan before beginning any experiment.[4] This protocol provides a clear workflow for the proper disposal of this compound.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Identify the waste stream containing this compound. This may include:
-
Unused or expired pure compound.
-
Aqueous solutions containing the compound.
-
Contaminated labware (e.g., pipette tips, centrifuge tubes, glassware).
-
-
Segregate from Hazardous Waste: Crucially, do not mix non-hazardous waste like this compound with hazardous chemical waste streams (e.g., flammable solvents, corrosive acids or bases, toxic chemicals).[5] Keep it in a designated, clearly labeled container for non-hazardous chemical waste.
Step 2: Preparing for Disposal
-
Solid Waste (Pure Compound or Contaminated Labware):
-
Place the solid waste in a sturdy, leak-proof container.
-
For empty original containers, ensure they are free of any residual product. Deface the original label to prevent confusion.[6]
-
Seal the container securely.
-
-
Aqueous Solutions:
-
While some non-hazardous liquid waste may be suitable for drain disposal with copious amounts of water, it is essential to first consult and obtain approval from your institution's Environmental Health and Safety (EHS) office.[7][8]
-
Institutional policies vary, and some may prohibit the drain disposal of any chemical waste, regardless of its hazard classification.
-
If drain disposal is not permitted, collect the aqueous waste in a clearly labeled, sealed container.
-
Step 3: Final Disposal
-
Consult Institutional Guidelines: Always adhere to your institution's specific waste management procedures. Contact your EHS department for guidance on the final disposal of non-hazardous chemical waste.
-
Solid Waste Disposal:
-
Laboratory personnel should transport the sealed container of solid non-hazardous waste to the designated collection area or directly to the appropriate dumpster, as directed by institutional policy.[7][9]
-
Do not leave chemical waste in regular laboratory trash cans that are handled by custodial staff.[7]
-
-
Aqueous Waste Disposal:
-
If not disposed of down the drain (with prior approval), the sealed container of aqueous waste should be taken to your institution's chemical waste collection site.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
This guide provides a comprehensive framework for the safe and compliant disposal of this compound. By integrating these procedures into your laboratory's safety protocols, you contribute to a culture of responsibility and environmental stewardship. Always prioritize safety and consult your institution's EHS department for specific guidance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. acewaste.com.au [acewaste.com.au]
- 6. vumc.org [vumc.org]
- 7. sfasu.edu [sfasu.edu]
- 8. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 9. chemistry.mtsu.edu [chemistry.mtsu.edu]
Personal protective equipment for handling Rp-8-pCPT-cGMPS
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Storage, and Disposal of the PKG Inhibitor Rp-8-pCPT-cGMPS.
This document provides crucial safety and logistical information for the handling of this compound (8-Parachlorophenylthioguanosine-3',5'-cyclic monophosphorothioate, Rp-isomer), a potent and membrane-permeable inhibitor of cGMP-dependent protein kinase (PKG). Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of your research.
Immediate Safety and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses | ANSI Z87.1 certified, with side shields |
| Goggles | Recommended when handling larger quantities or if there is a splash hazard | |
| Hand Protection | Disposable Gloves | Nitrile or latex, chemically resistant. Change gloves frequently and when contaminated. |
| Body Protection | Laboratory Coat | Standard, full-length |
| Respiratory Protection | Not generally required for small quantities. | Use a NIOSH-approved respirator with an appropriate cartridge if handling large quantities or if dust/aerosol generation is likely. |
Emergency First Aid Procedures:
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water, provided the person is conscious. Seek immediate medical attention. |
Operational and Disposal Plans
Proper handling and disposal are critical for laboratory safety and environmental protection.
Handling and Storage:
| Aspect | Procedure |
| Handling | Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid the formation of dust and aerosols. Avoid contact with skin, eyes, and clothing. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperature is -20°C for long-term stability. |
Disposal Plan:
| Waste Type | Disposal Method |
| Unused Compound | Dispose of in accordance with local, state, and federal regulations for chemical waste. Do not allow to enter drains or waterways. |
| Contaminated Materials | Dispose of contaminated labware (e.g., pipette tips, tubes) and PPE as chemical waste according to institutional and regulatory guidelines. |
Experimental Protocol: Inhibition of cGMP-Dependent Protein Kinase (PKG) in Cell Culture
This generalized protocol outlines the steps for using this compound to inhibit PKG activity in a cell-based assay. Researchers should optimize concentrations and incubation times for their specific cell type and experimental conditions.
Materials:
-
This compound
-
Appropriate cell line and culture medium
-
Vehicle (e.g., DMSO or sterile water, depending on the compound's solubility)
-
Agonist to stimulate cGMP production (e.g., a nitric oxide donor like SNP or a cell-permeable cGMP analog like 8-Br-cGMP)
-
Assay reagents to measure the downstream effects of PKG inhibition (e.g., phosphorylation-specific antibodies for western blotting, or a reporter assay)
Procedure:
-
Cell Seeding: Plate cells at the desired density in a suitable culture vessel and allow them to adhere and grow overnight.
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in the appropriate vehicle. For example, dissolve the compound in DMSO to create a 10 mM stock solution.
-
Pre-treatment with Inhibitor:
-
Dilute the this compound stock solution to the desired final concentration in the cell culture medium. A typical starting concentration range is 1-50 µM.
-
Remove the old medium from the cells and replace it with the medium containing this compound.
-
Incubate the cells for a sufficient period to allow for cell penetration and target engagement. This pre-incubation time can range from 30 minutes to several hours.
-
-
Stimulation of cGMP/PKG Pathway:
-
Following the pre-incubation with the inhibitor, add the agonist to the cell culture medium to stimulate the cGMP/PKG signaling pathway.
-
Incubate for the time required to observe the desired biological response.
-
-
Assay for PKG Activity:
-
Lyse the cells and collect the protein lysates.
-
Measure the downstream endpoint of PKG activity. This could involve:
-
Western Blotting: Probing for the phosphorylation of known PKG substrates (e.g., VASP at Ser239).
-
Enzyme Immunoassay (EIA): Measuring the production of downstream signaling molecules.
-
Reporter Gene Assay: Quantifying the expression of a reporter gene under the control of a PKG-responsive promoter.
-
-
-
Data Analysis: Compare the results from cells treated with the inhibitor to control cells (vehicle-treated and agonist-stimulated) to determine the extent of PKG inhibition.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and the general experimental workflow.
Caption: Mechanism of this compound inhibition of the cGMP/PKG signaling pathway.
Caption: General experimental workflow for studying PKG inhibition with this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
